4,6-Dichloropyrido[3,4-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPNVNAKQGYUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445350 | |
| Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-48-6 | |
| Record name | 4,6-Dichloropyrido[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyrido[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloropyrido[3,4-d]pyrimidine (CAS No. 171178-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloropyrido[3,4-d]pyrimidine is a key heterocyclic building block in the synthesis of a variety of biologically active compounds. Its unique chemical structure, featuring a fused pyridine and pyrimidine ring system with reactive chlorine substituents, makes it a valuable intermediate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of inhibitors targeting KRAS-G12D and CXCR2, two critical targets in oncology and inflammatory diseases. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 171178-48-6 | [1] |
| Molecular Formula | C₇H₃Cl₂N₃ | [1] |
| Molecular Weight | 200.02 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [1] |
| Storage | Room temperature, under inert gas | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published as a standalone procedure. However, based on the synthesis of analogous compounds, a plausible and commonly employed synthetic route involves the chlorination of the corresponding pyrido[3,4-d]pyrimidine-4,6-dione.
General Experimental Protocol: Chlorination of Pyrido[3,4-d]pyrimidine-4,6-dione
This protocol is a generalized procedure based on common chlorination reactions of similar heterocyclic diones. Optimization of reaction conditions may be necessary.
Materials:
-
Pyrido[3,4-d]pyrimidine-4,6-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrido[3,4-d]pyrimidine-4,6-dione and the anhydrous solvent.
-
Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA).
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery
The two reactive chlorine atoms on the pyrido[3,4-d]pyrimidine scaffold serve as versatile handles for introducing various substituents through nucleophilic substitution reactions. This has made this compound a valuable starting material for the synthesis of targeted therapies.
Development of KRAS-G12D Inhibitors
The KRAS protein is a key signaling molecule that, when mutated, can drive the growth of many cancers. The G12D mutation is one of the most common and aggressive KRAS mutations.[3] this compound serves as a core scaffold for the development of KRAS-G12D inhibitors. The dichloro- a precursor allows for the sequential or simultaneous substitution of the chlorine atoms to build molecules that can selectively bind to the mutant protein and inhibit its downstream signaling.
Signaling Pathway of KRAS-G12D
Caption: The KRAS-G12D signaling pathway, initiated by Receptor Tyrosine Kinases (RTKs).
Development of CXCR2 Antagonists
The chemokine receptor CXCR2 is implicated in a variety of inflammatory diseases and cancer by mediating the migration of neutrophils and other immune cells to sites of inflammation.[4] Antagonists of CXCR2 can modulate these inflammatory responses. The pyrido[3,4-d]pyrimidine scaffold has been identified as a promising core for the development of potent CXCR2 antagonists. This compound provides a key starting point for the synthesis of these antagonists.
Signaling Pathway of CXCR2
Caption: The CXCR2 signaling pathway, a G-protein coupled receptor (GPCR) cascade.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assays commonly used to evaluate inhibitors of KRAS-G12D and CXCR2.
KRAS-G12D Inhibition Assay: GTPase Activity Assay
This assay measures the ability of a compound to inhibit the GTPase activity of the KRAS-G12D mutant protein.
Workflow Diagram
Caption: Workflow for a KRAS-G12D GTPase activity assay.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant KRAS-G12D protein, GTP, the test compound (derived from this compound) at various concentrations, and a suitable assay buffer.
-
Reaction Setup: In a microplate, combine the KRAS-G12D protein and the test compound.
-
Initiate Reaction: Add GTP to initiate the GTP hydrolysis reaction.
-
Incubation: Incubate the plate at a controlled temperature for a set period.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a commercially available detection kit (e.g., malachite green-based assay).
-
Data Analysis: Plot the rate of Pi release against the concentration of the test compound to determine the IC₅₀ value.
CXCR2 Antagonism Assay: Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon activation of CXCR2 by its ligand.[4]
Workflow Diagram
References
- 1. calpaclab.com [calpaclab.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a fused pyridine and pyrimidine ring system with two reactive chlorine substituents, renders it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural attributes, reactivity, and established roles in the development of novel chemical entities. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to support researchers in its application.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N₃ | [1] |
| Molecular Weight | 200.02 g/mol | [1] |
| CAS Number | 171178-48-6 | [1] |
| Appearance | Solid (Predicted) | |
| Purity | ≥97% (Typical) | [1] |
| Storage | Room temperature, under inert atmosphere | [1] |
Chemical Reactivity and Applications
This compound is characterized by its high reactivity, primarily due to the two chlorine atoms on the pyrimidine ring. These chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the regioselective introduction of various functional groups, making it an invaluable intermediate in the synthesis of diverse molecular scaffolds.[2][3]
Key Reactions:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the 4- and 6-positions are susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile. For instance, in the related 2,4-dichloropyrido[3,4-d]pyrimidine, nucleophilic attack is selective for the 4-position.[4]
-
Cross-Coupling Reactions: The chloro-substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.
Applications in Drug Discovery:
The pyrido[3,4-d]pyrimidine core is a recognized pharmacophore present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic targets.
-
Protein Degrader Building Block: This compound is classified as a building block for protein degraders, suggesting its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related technologies.[1]
-
CXCR2 Antagonists: The closely related isomer, 2,4-dichloropyrido[3,4-d]pyrimidine, serves as a key intermediate in the synthesis of antagonists for the human chemokine receptor CXCR2, which is implicated in numerous inflammatory diseases.[4]
-
Anticancer Agents: Pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents, showing activity in human gastric cancer cell lines by inducing apoptosis.[5]
Experimental Protocols
While specific, validated experimental protocols for this compound are not extensively published, the following sections provide detailed methodologies based on established procedures for analogous dichloropyrimidine compounds.
Synthesis Protocol
The synthesis of dichloropyrimidine scaffolds typically involves the chlorination of a corresponding dihydroxy-pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]
Example Synthesis of a Dichloropyrimidine Scaffold:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,6-dihydroxypyrimidine (1 equivalent).
-
Addition of Reagents: Add phosphorus oxychloride (2-2.5 equivalents) to the flask. Subsequently, add a suitable base, such as N,N-diisopropylethylamine (2 equivalents), dropwise to the mixture while stirring.[6]
-
Heating: Heat the reaction mixture to a temperature between 60°C and 90°C.[6]
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess phosphorus oxychloride by slowly pouring the mixture onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4,6-dichloropyrimidine product.
Caption: General workflow for synthesizing dichloropyrimidines.
Spectroscopic Characterization Protocols
Direct spectroscopic data for this compound is limited. The following are generalized protocols for acquiring NMR, IR, and Mass Spectra, which can be applied to this compound.[8]
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Instrument: Same spectrometer as above.
-
Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 180 ppm. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Reference the chemical shifts to the residual solvent peak.
3.2.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern for two chlorine atoms (a 100:65:10 ratio for M, M+2, M+4) should be observable.
Signaling Pathways and Logical Relationships
The utility of this compound is best understood by visualizing its role as a key intermediate in the synthesis of functional molecules, such as kinase inhibitors or receptor antagonists. The SₙAr reaction is the pivotal transformation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Enigmatic Structure of 4,6-Dichloropyrido[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. Its rigid, fused-ring structure serves as a versatile scaffold for the development of novel therapeutic agents. The presence of two reactive chlorine atoms allows for facile functionalization, making it a valuable building block in the synthesis of diverse chemical libraries for screening against various biological targets. This technical guide provides a comprehensive overview of the available information regarding the structure elucidation and confirmation of this compound, including its physicochemical properties, and outlines general experimental approaches for its synthesis and characterization.
Despite its importance as a synthetic intermediate, detailed experimental data for the definitive structural confirmation of this compound is not widely available in the public domain. This guide, therefore, also addresses the common challenges in sourcing specific characterization data for such niche compounds and presents data for the closely related and better-documented isomer, 2,4-Dichloropyrido[3,4-d]pyrimidine, as a valuable point of reference.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol |
| CAS Number | 171178-48-6 |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and DMSO |
Structure and Elucidation
The core structure of this compound consists of a pyrimidine ring fused to a pyridine ring. The "pyrido[3,4-d]" nomenclature indicates the specific fusion pattern between the two heterocyclic systems. The chlorine atoms are substituted at positions 4 and 6 of this fused ring system.
The definitive elucidation of this structure would typically rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Spectroscopic Confirmation: A Predictive Approach
In the absence of specific experimental spectra for this compound, we can predict the expected spectroscopic features based on the analysis of its structural motifs and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons on the pyridopyrimidine core. The chemical shifts and coupling constants of these protons would be indicative of their positions on the electron-deficient heterocyclic system. Protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on a simple benzene ring.
-
¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the fused ring system. The carbons attached to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition. The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes), which would be a key diagnostic feature.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations within the aromatic rings, typically in the 1600-1400 cm⁻¹ region. C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.
Synthesis and Experimental Protocols
A plausible synthetic route could start from a substituted pyridine, which is then elaborated to introduce the necessary functional groups for the subsequent pyrimidine ring formation. The final step would likely involve a chlorination reaction to install the two chloro substituents.
General Experimental Protocol for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data necessary for the structural elucidation of a compound like this compound.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₇H₃Cl₂N₃. The characteristic isotopic pattern for two chlorine atoms should be observed and compared to the theoretical distribution.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
The Case of 2,4-Dichloropyrido[3,4-d]pyrimidine: A Structural Analogue
Given the scarcity of data for the 4,6-dichloro isomer, it is instructive to consider the 2,4-dichloro analogue (CAS Number: 908240-50-6). This compound is also a key intermediate in the synthesis of pyridopyrimidine derivatives. Its two chlorine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions for the introduction of various substituents. The availability of this isomer from commercial suppliers suggests a more established synthetic route and likely a greater body of associated characterization data in proprietary databases. Researchers working on the 4,6-dichloro isomer may find the reactivity and spectroscopic properties of the 2,4-dichloro isomer to be a useful predictive tool.
molecular formula and weight of 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyridopyrimidine scaffold, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The pyridopyrimidine core is a key pharmacophore found in numerous compounds with therapeutic potential, including kinase inhibitors for cancer therapy. The presence of two reactive chlorine atoms in the 4 and 6 positions of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.
Physicochemical and Spectral Data
The molecular formula for this compound is C₇H₃Cl₂N₃, and its molecular weight is 200.02 g/mol .[1] While specific experimental data for this exact compound is not widely published, the following tables summarize its known properties and representative data for the closely related compound, 4,6-dichloropyrimidine, which can serve as a useful reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | [1] |
| Molecular Weight | 200.02 g/mol | [1] |
| CAS Number | 171178-48-6 | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 65-67 °C (for 4,6-dichloropyrimidine) | [3] |
| Boiling Point | 176 °C (for 4,6-dichloropyrimidine) | [3] |
| Solubility | Soluble in 95% ethanol (50 mg/mL) (for 4,6-dichloropyrimidine) | [3] |
| Storage | Room temperature, under inert gas (nitrogen or Argon) at 2-8°C | [1][3] |
Table 2: Representative Spectral Data (for 4,6-dichloropyrimidine)
| Technique | Data | Source |
| ¹H NMR | δ 8.824 (s, 1H), 7.460 (s, 1H) | [4] |
| ¹³C NMR | Spectral data available, specific shifts not detailed in provided results. | [5] |
| Mass Spectrometry | GC-MS data available. | [6] |
| Infrared (IR) Spectroscopy | IR and Raman spectra have been studied. | [7] |
Experimental Protocols
General Synthesis of Dichlorinated Pyridopyrimidines
The synthesis of dichlorinated pyridopyrimidines, such as this compound, typically involves the chlorination of the corresponding dihydroxy precursor. A general and widely used method is treatment with phosphorus oxychloride (POCl₃), often in the presence of a base.
Representative Synthesis Protocol:
-
Starting Material: The synthesis would commence with the appropriate dihydroxypyrido[3,4-d]pyrimidine.
-
Chlorination: The dihydroxy compound is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-diisopropylethylamine, may be added as a catalyst.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.
-
Extraction: The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
A method for purifying 4,6-dichloropyrimidine involves extracting the reaction mixture with an organic solvent, followed by washing, dehydration, concentration, and crystallization.[8]
Biological Activity and Applications in Drug Discovery
Pyridopyrimidine derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities. They are known to act as inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.
Derivatives of the closely related pyrido[2,3-d]pyrimidine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] Furthermore, 4,6-disubstituted pyrido[3,2-d]pyrimidines have been developed as dual inhibitors of MNK and PIM kinases for the treatment of leukemia.[10] More specifically, derivatives of the pyrido[3,4-d]pyrimidine scaffold have been explored as antagonists of the human chemokine receptor CXCR2 and as potential inhibitors of the KRAS-G12D oncoprotein, a challenging target in pancreatic and biliary cancers.[11]
The 4,6-dichloro-substituted pyridopyrimidine core serves as a key intermediate for generating libraries of compounds for high-throughput screening to identify novel kinase inhibitors and other therapeutic agents.
Visualizations
Caption: A generalized workflow for the synthesis and characterization of this compound.
Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a pyridopyrimidine derivative.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 4. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine (Journal Article) | ETDEWEB [osti.gov]
- 8. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,6-Dichloropyrido[3,4-d]pyrimidine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4,6-Dichloropyrido[3,4-d]pyrimidine. As a niche heterocyclic compound, publicly available experimental data is limited. Therefore, this document presents a comprehensive set of predicted spectroscopic characteristics derived from computational models, spectral databases of analogous structures, and fundamental principles of spectroscopic analysis. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule and its derivatives in fields such as medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following sections and tables summarize the anticipated NMR and MS data for this compound. These predictions are crucial for confirming the identity and purity of synthesized samples and for the structural elucidation of related compounds.
Predicted Nuclear Magnetic Resonance (NMR) Data
The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.3 - 9.5 | Singlet | H-2 |
| ~9.1 - 9.3 | Singlet | H-8 |
| ~7.9 - 8.1 | Singlet | H-5 |
Note: The exact chemical shifts can vary based on solvent and concentration. The protons are expected to be singlets due to the lack of adjacent protons for coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 164 | C-4 |
| ~158 - 160 | C-6 |
| ~155 - 157 | C-2 |
| ~153 - 155 | C-8a |
| ~138 - 140 | C-8 |
| ~120 - 122 | C-4a |
| ~118 - 120 | C-5 |
Note: Carbon atoms attached to chlorine (C-4, C-6) and nitrogen atoms are significantly deshielded, resulting in higher chemical shifts.
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrometry data is based on standard Electron Ionization (EI) techniques. The molecular formula for this compound is C₇H₃Cl₂N₃, with a monoisotopic molecular weight of 200.97 g/mol .
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Exact Mass | 200.9704 |
| Molecular Ion (M⁺) | [M]⁺, [M+2]⁺, [M+4]⁺ |
| Isotopic Ratio (M⁺:M+2⁺:M+4⁺) | ~9:6:1 |
Note: The characteristic isotopic pattern for two chlorine atoms is a critical diagnostic feature in the mass spectrum.
Table 4: Predicted Key Mass Fragmentation Peaks (EI-MS)
| m/z | Proposed Fragment | Notes |
| 201 (and isotopes) | [C₇H₃Cl₂N₃]⁺ | Molecular Ion (Base Peak) |
| 166 | [M-Cl]⁺ | Loss of a chlorine radical |
| 139 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide |
| 113 | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring |
| 75 | [C₄H₂N]⁺ | Small nitrile-containing fragments |
Note: Fragmentation in pyridopyrimidines often involves the sequential loss of substituents and cleavage of the heterocyclic rings.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a compound like this compound. These protocols are standard for the analysis of small organic molecules and can be adapted as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: For direct infusion, prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[3] For GC-MS, ensure the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument for accurate mass measurements. A quadrupole analyzer is also suitable for routine analysis.[4]
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic pattern. Electrospray Ionization (ESI) can be used to primarily observe the protonated molecular ion ([M+H]⁺), which is useful for confirming molecular weight.[5]
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition, paying close attention to the 9:6:1 ratio for the two chlorine atoms.
-
Analyze the fragmentation pattern to gain structural insights. Compare the observed fragments with predicted pathways to support the proposed structure.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for characterizing a novel compound like this compound, integrating predictive methods with experimental verification.
Caption: Logical workflow for structure elucidation.
References
- 1. article.sapub.org [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrido[3,4-d]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to its exploration in diverse therapeutic areas. This technical guide provides an in-depth overview of the significant biological activities associated with the pyrido[3,4-d]pyrimidine core, with a focus on its anticancer, antimicrobial, and antiviral potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.
Anticancer Activity
The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines.
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer activity of many pyrido[3,4-d]pyrimidine derivatives is the inhibition of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, such as EGFRT790M.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another important mechanism of action for some derivatives.
-
Monopolar Spindle 1 (Mps1): Mps1 is a dual-specificity kinase involved in the spindle assembly checkpoint. A series of novel pyrido[3,4-d]pyrimidine derivatives have been synthesized that target Mps1 with high biological activity.[2]
-
Other Kinases: The broader family of pyridopyrimidines has been shown to inhibit a range of other kinases including Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), and cyclin-dependent kinases (CDKs).[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrido[3,4-d]pyrimidine and related derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 30 | MGC803 (Gastric) | MTT | 0.59 | [5] |
| Compound 8a | PC-3 (Prostate) | MTT | 7.98 | [1] |
| Compound 8d | A-549 (Lung) | MTT | 7.23 | [1] |
| Compound 8d | PC-3 (Prostate) | MTT | 7.12 | [1] |
| Compound 9a | PC-3 (Prostate) | MTT | 9.26 | [1] |
| Compound 8a | EGFRT790M | Kinase Assay | 0.123 | [1] |
| Compound 5a | MCF-7 (Breast) | MTT | 1.77 | [6] |
| Compound 5e | MCF-7 (Breast) | MTT | 1.39 | [6] |
| Compound 6b | HepG2 (Liver) | MTT | 2.68 | [6] |
| Compound 4 | MCF-7 (Breast) | MTT | 0.57 | [7] |
| Compound 11 | HepG2 (Liver) | MTT | 0.99 | [7] |
| Compound 4 | PIM-1 Kinase | Kinase Assay | 0.0114 | [7] |
| Compound 10 | PIM-1 Kinase | Kinase Assay | 0.0172 | [7] |
| Compound 4b | PDGFr | Kinase Assay | 1.11 | [4] |
| Compound 4b | FGFr | Kinase Assay | 0.13 | [4] |
| Compound 4b | EGFr | Kinase Assay | 0.45 | [4] |
| Compound 4b | c-src | Kinase Assay | 0.22 | [4] |
| Compound 6c | Vascular Smooth Muscle Cells | Proliferation Assay | 0.3 | [4] |
| Compound 4e | FGFr | Kinase Assay | 0.060 | [4] |
| Compound 1 | EGFRWT | Kinase Assay | 0.093 | [8] |
| Compound 1 | EGFRT790M | Kinase Assay | 0.174 | [8] |
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways targeted by pyrido[3,4-d]pyrimidine derivatives.
Antimicrobial and Antiviral Activity
Beyond their anticancer potential, pyrido[3,4-d]pyrimidine derivatives have also been investigated for their efficacy against various pathogens.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of pyridopyrimidine derivatives for their antibacterial and antifungal properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyridopyrimidine derivatives.
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 10a | Various Bacteria | Broth Microdilution | 0.49-3.9 | [9] |
| Compound 10a | Various Fungi | Broth Microdilution | 31.25 | [9] |
| Compounds 10d-i | Various Bacteria | Broth Microdilution | 0.49-7.81 | [9] |
| Compounds 10d-i | Various Fungi | Broth Microdilution | 1.95-15.63 | [9] |
| Compound 97d | S. aureus, B. subtilis | Broth Microdilution | 1.56 | [10] |
| Compound 3a | Various Bacteria | Broth Microdilution | 4-16 | [11] |
| Compound 5a | Various Bacteria | Broth Microdilution | 4-16 | [11] |
| Compound 9b | Various Bacteria | Broth Microdilution | 4-16 | [11] |
| Compound 1 | E. coli, P. aeruginosa | Broth Microdilution | 50 | [8] |
Antiviral Activity
The pyrido[3,4-d]pyrimidine scaffold has also been explored for its potential as an antiviral agent. For instance, certain derivatives have been identified as inhibitors of SARS-CoV-2 entry.[12]
Quantitative Data: Antiviral Activity
| Compound ID | Virus | Assay Type | IC50 (µM) | Reference |
| Compound 1 | SARS-CoV-2 (pseudovirus) | Inhibition Assay | 6.9 | [12] |
Structure-Activity Relationship (SAR)
The biological activity of pyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:
-
Substitution at the 2- and 6-positions of the pyrido[2,3-d]pyrimidine ring system has been shown to be critical for tyrosine kinase inhibitory activity. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced its potency and bioavailability.[4]
-
Modification of the 6-phenyl group can significantly impact kinase selectivity. Replacing a 2,6-dichlorophenyl moiety with a 3',5'-dimethoxyphenyl group resulted in a highly selective FGFr inhibitor.[4]
-
For anticancer activity , the presence of electron-donating groups on a phenyl substituent can be beneficial.
-
In the context of antimicrobial activity , the specific substitutions on the pyridopyrimidine core can modulate the spectrum and potency against different bacterial and fungal strains.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrido[3,4-d]pyrimidine derivatives.
General Synthesis of the Pyrido[3,4-d]pyrimidine Scaffold
A common synthetic route to the pyrido[3,4-d]pyrimidine core involves the condensation of a substituted 3-aminopyridine-4-carboxamide with a suitable cyclizing agent.
Detailed Protocol: A mixture of the substituted 3-aminopyridine-4-carboxamide and an excess of the cyclizing agent (e.g., formamide) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved by recrystallization or column chromatography.
MTT Assay for Cell Viability
Detailed Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Kinase Inhibition Assay
Detailed Protocol:
-
Prepare solutions of the recombinant kinase, a specific peptide substrate, ATP, and the pyrido[3,4-d]pyrimidine inhibitor at various concentrations in a suitable kinase assay buffer.
-
In a microplate, add the kinase and the inhibitor and pre-incubate for a short period.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined time at a specific temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™ which measures ADP production as an indicator of kinase activity).
-
Measure the resulting signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.
Conclusion
The pyrido[3,4-d]pyrimidine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and potentially other therapeutic areas. The continued exploration of this scaffold, aided by a deeper understanding of its structure-activity relationships and mechanisms of action, is likely to yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource to support and inspire further research and development efforts centered on the pyrido[3,4-d]pyrimidine core.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors | MDPI [mdpi.com]
An In-depth Technical Guide to 4,6-Dichloropyrido[3,4-d]pyrimidine for Researchers and Drug Development Professionals
Introduction
4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the pyridopyrimidine scaffold, it serves as a versatile building block for the synthesis of a wide array of molecules with potential therapeutic applications. The strategic placement of two reactive chlorine atoms on the pyrimidine ring allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of novel drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role as a core structure in the design of CXCR2 antagonists.
Physicochemical and Commercial Data
While specific experimental data for this compound is not extensively published, the following tables summarize available information from commercial suppliers and estimated values based on the closely related compound, 4,6-dichloropyrimidine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 171178-48-6 | Commercial Suppliers[1] |
| Molecular Formula | C₇H₃Cl₂N₃ | Commercial Suppliers[1] |
| Molecular Weight | 200.02 g/mol | Commercial Suppliers[1] |
| Appearance | White to off-white crystalline powder | Estimated |
| Melting Point | 64-68 °C | Estimated (based on 4,6-dichloropyrimidine)[2] |
| Boiling Point | 195-200 °C | Estimated (based on 4,6-dichloropyrimidine)[2] |
| Solubility | Soluble in organic solvents, insoluble in water | Estimated (based on 4,6-dichloropyrimidine)[2] |
| Purity | ≥97% | Commercial Suppliers[1] |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Aladdin Scientific | min 97% | 250 mg[1] |
| Synthonix Inc. | Not specified | Inquire |
| 2a biotech | Not specified | Inquire |
| abcr Gute Chemie | 95% | Inquire |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound. These are constructed based on established chemical principles and published procedures for analogous compounds.
Protocol 1: Synthesis of 4,6-Dihydroxypyrido[3,4-d]pyrimidine (Precursor)
This protocol is adapted from the known synthesis of 4,6-dihydroxypyrimidine.[3][4][5][6][7]
Materials:
-
3-aminopicolinamide
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add 3-aminopicolinamide and heat the mixture to reflux.
-
Slowly add diethyl malonate dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid to neutralize the mixture and precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain 4,6-dihydroxypyrido[3,4-d]pyrimidine.
Protocol 2: Chlorination of 4,6-Dihydroxypyrido[3,4-d]pyrimidine
This protocol is based on general procedures for the chlorination of hydroxypyrimidines and related heterocycles using phosphorus oxychloride (POCl₃).[8][9][10][11][12]
Materials:
-
4,6-Dihydroxypyrido[3,4-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add 4,6-dihydroxypyrido[3,4-d]pyrimidine and an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the aqueous solution.
-
Filter the solid, wash thoroughly with cold water, and then dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Applications in Drug Discovery: CXCR2 Antagonism
The pyridopyrimidine scaffold is a key pharmacophore in the development of inhibitors for various biological targets, including kinases and G-protein coupled receptors. Notably, derivatives of pyrido[3,4-d]pyrimidine have been identified as potent antagonists of the human chemokine receptor CXCR2.[13] CXCR2 and its ligands, such as CXCL8 (IL-8), are key mediators of neutrophil recruitment and activation in inflammatory responses. Dysregulation of the CXCR2 signaling pathway is implicated in a range of inflammatory diseases and cancer.
CXCR2 Signaling Pathway
The following diagram illustrates a simplified representation of the CXCR2 signaling pathway, which is a target for antagonists derived from this compound.
Caption: Simplified CXCR2 signaling cascade upon CXCL8 binding.
Experimental Workflow: CXCR2 Antagonist Screening
The following diagram outlines a typical experimental workflow for screening compounds, potentially synthesized from this compound, for CXCR2 antagonist activity using a chemotaxis assay.[14][15]
Caption: Workflow for a Boyden chamber chemotaxis assay.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutics. Its utility as a scaffold for generating libraries of compounds for screening against targets such as CXCR2 makes it a compound of high interest for researchers in medicinal chemistry and drug development. The synthetic protocols and biological context provided in this guide are intended to facilitate the exploration of this promising molecule in the pursuit of new and effective treatments for a range of human diseases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 3. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN102115463A - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]
- 6. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 4,6-Dichloropyrido[3,4-d]pyrimidine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides an in-depth overview of the solubility characteristics of 4,6-Dichloropyrido[3,4-d]pyrimidine, a key building block in medicinal chemistry and drug discovery. The following sections detail its physicochemical properties, qualitative solubility in common laboratory solvents, and a generalized experimental protocol for quantitative solubility determination. Due to the limited availability of public quantitative solubility data for this specific compound, this guide leverages information on structurally related compounds to provide valuable insights for handling and formulation.
Compound Overview
This compound is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system, substituted with two reactive chlorine atoms. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol |
| CAS Number | 171178-48-6 |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥97% |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the behavior of the structurally similar compound, 4,6-dichloropyrimidine, and general principles of organic chemistry, a qualitative solubility profile can be inferred.
Qualitative Solubility Data:
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Aprotic, polar solvent, similar to DMSO in its solvating properties. |
| Dichloromethane (DCM) | Soluble | A common, moderately polar solvent for organic synthesis and purification. |
| Chloroform | Soluble | Similar to DCM, effective for dissolving many organic compounds. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether, often used in organic reactions. |
| Ethyl Acetate | Moderately Soluble | A moderately polar solvent; solubility may be enhanced with heating. |
| Acetone | Moderately Soluble | A polar aprotic solvent; may require warming to achieve higher concentrations. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but may be less effective than DMSO or DMF. |
| Methanol | Sparingly Soluble | A polar protic solvent; hydrogen bonding may limit solubility compared to aprotic solvents. |
| Ethanol | Sparingly Soluble | Similar to methanol, with slightly lower polarity. |
| Water | Insoluble | The nonpolar, heterocyclic nature of the compound suggests very low aqueous solubility. |
Note: The predicted solubilities are estimations and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the quantitative solubility of this compound in a solvent of interest. This method is based on the common "shake-flask" method.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or molarity (mol/L) at the specified temperature.
-
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Applications
Derivatives of pyridopyrimidines are known to be potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. While specific signaling pathways directly modulated by this compound are not extensively characterized, its utility as a synthetic precursor suggests that its derivatives are likely to be investigated as inhibitors of pathways such as:
-
MAPK/ERK Pathway: Crucial for cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Involved in immune response and hematopoiesis.
The reactive nature of the chloro-substituents allows for facile nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for screening against various kinase targets.
Caption: A simplified diagram of a kinase signaling pathway and potential points of inhibition.
Handling and Storage
Safety Precautions:
-
This compound and its related dichloro-heterocyclic compounds should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its expected solubility, a robust methodology for its experimental determination, and context for its application in drug discovery. Researchers are encouraged to perform their own solubility assessments to inform formulation and experimental design. The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of novel therapeutics targeting a range of cellular signaling pathways.
Navigating the Uncharted: A Technical Guide to the Safe Handling, and Storage of 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety, handling, and storage recommendations for 4,6-Dichloropyrido[3,4-d]pyrimidine. It is crucial to note that while this compound is of interest in drug development, detailed public-domain safety and toxicological data are limited. Therefore, this document synthesizes available information for the target compound and extrapolates potential hazards from structurally related analogs, including other dichloropyridopyrimidines and 4,6-dichloropyrimidine. All extrapolated information is clearly identified, and a conservative approach to handling is strongly advised.
Compound Identification and Properties
This compound is a heterocyclic compound utilized as a building block in medicinal chemistry. Its precise physical and chemical properties are not extensively documented in publicly available literature. The table below summarizes the known information for the target compound and provides data for a closely related isomer, 2,4-Dichloropyrido[3,4-d]pyrimidine, for comparison.
| Property | This compound | 2,4-Dichloropyrido[3,4-d]pyrimidine |
| CAS Number | 171178-48-6[1] | 908240-50-6 |
| Molecular Formula | C₇H₃Cl₂N₃[1] | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol [1] | 200.02 g/mol |
| Appearance | - | Off-white to Yellow to Yellow-brown to Red Solid |
| Boiling Point | - | 302.4±24.0 °C (Predicted) |
| Melting Point | - | Not Available |
| Purity | ≥97%[1] | - |
Hazard Identification and Classification
A complete GHS classification for this compound is not available. However, based on the hazard statements for the isomeric 2,4-Dichloropyrido[3,4-d]pyrimidine, it is prudent to handle this compound as a hazardous substance. The following table outlines the known and inferred hazard classifications.
| Hazard Class | Classification for 2,4-Dichloropyrido[3,4-d]pyrimidine | Inferred Classification for this compound |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Assumed Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Assumed to cause skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Assumed to cause serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Assumed Harmful if inhaled |
| Specific target organ toxicity | H335: May cause respiratory irritation | Assumed to cause respiratory irritation |
Signal Word: Warning (based on related compounds)
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to safety protocols is mandatory. The following recommendations are based on best practices for handling chlorinated heterocyclic compounds.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential in the event of accidental contact.
Personal Protective Equipment (PPE)
The following table details the recommended PPE for handling this compound, based on guidelines for similar chemicals.[2][3]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles. A face shield should be worn over goggles for splash protection. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult manufacturer data for appropriate materials (e.g., neoprene, butyl rubber). Always inspect gloves before use. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect skin. A chemical-resistant apron is recommended for tasks with a higher splash risk. |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary if engineering controls are insufficient or during spill clean-up. Use a particulate filter for solids. |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot. |
General Hygiene Practices
-
Avoid all personal contact, including inhalation.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Contaminated work clothing should be laundered separately before reuse.[2]
Storage Recommendations
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Parameter | Recommendation |
| Temperature | Room temperature is suggested by some suppliers for this compound.[1] However, for the related 2,4-isomer, refrigeration (2 to 8 °C) is recommended. A conservative approach of storing in a refrigerator is advised to ensure stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Container | Keep in a tightly closed, properly labeled container. |
| Incompatible Materials | Store away from strong oxidizing agents and acids.[4][5] |
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
For solid spills, clean up using dry procedures to avoid generating dust.[2]
-
Collect the spilled material in a sealed container for disposal.[2]
-
Prevent the chemical from entering drains.[6]
Visualized Workflows and Relationships
To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: Standard experimental workflow for handling this compound.
References
The Pivotal Role of Pyrido[3,4-d]pyrimidines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heterocycle, a fusion of pyridine and pyrimidine rings, serves as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the role of pyrido[3,4-d]pyrimidines in drug discovery, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into their mechanism of action as kinase inhibitors and receptor antagonists, present quantitative biological data, detail relevant experimental protocols, and visualize the intricate signaling pathways they influence.
Therapeutic Applications and Key Molecular Targets
The therapeutic potential of pyrido[3,4-d]pyrimidines is extensive, with significant research focused on their utility as inhibitors of key enzymes and as receptor antagonists.[1] This class of compounds has shown particular promise in the following areas:
-
Oncology: A primary focus of research has been the development of pyrido[3,4-d]pyrimidines as anti-cancer agents.[2] They have been shown to target several kinases that are critical for tumor growth and survival, including members of the HER family, Monopolar Spindle 1 (Mps1) kinase, and Receptor-Interacting Protein Kinase 3 (RIPK3).[3][4][5]
-
Inflammatory Diseases: The ability of certain pyrido[3,4-d]pyrimidine derivatives to antagonize the human chemokine receptor CXCR2 highlights their potential in treating a range of inflammatory, autoimmune, and neurodegenerative disorders.
-
Neurodegenerative Diseases: There is growing interest in the application of pyridopyrimidines, including the [3,4-d] isomer, for the treatment of neurodegenerative conditions such as Alzheimer's disease.[6]
Pyrido[3,4-d]pyrimidines as Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrido[3,4-d]pyrimidines have proven to be a fertile ground for the discovery of potent kinase inhibitors.
HER Family Kinase Inhibitors
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, are key drivers of cell proliferation, survival, and migration. Their overexpression or mutation is implicated in various cancers.
Tarloxotinib , a hypoxia-activated prodrug, is a notable example of a pyrido[3,4-d]pyrimidine derivative that targets the HER family.[3] Under hypoxic conditions prevalent in solid tumors, Tarloxotinib is converted to its active form, which acts as an irreversible pan-HER kinase inhibitor.[7] This tumor-selective activation is designed to minimize toxicities associated with systemic HER inhibition.[8]
Monopolar Spindle 1 (Mps1) Kinase Inhibitors
Mps1 is a dual-specificity kinase crucial for the proper execution of the spindle assembly checkpoint, a critical process for ensuring accurate chromosome segregation during mitosis.[9] The overexpression of Mps1 is observed in numerous cancers, making it an attractive therapeutic target.[9] Several pyrido[3,4-d]pyrimidine-based compounds have been identified as potent Mps1 inhibitors, demonstrating excellent potency and selectivity.[4][9]
Receptor-Interacting Protein Kinase 3 (RIPK3) Inhibitors
RIPK3 is a key mediator of necroptosis, a form of programmed necrotic cell death implicated in various inflammatory diseases and cancer.[5] Pyrido[3,4-d]pyrimidine derivatives have been designed as novel necroptosis inhibitors that suppress the phosphorylation of MLKL, a downstream target of RIPK3.[5]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative pyrido[3,4-d]pyrimidine derivatives against their respective targets.
Table 1: Mps1 Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives [4]
| Compound | MPS1 IC50 (μM) | Cellular P-MPS1 IC50 (μM) |
| 24c | 0.008 | 0.604 |
| 34h | 0.020 | Not Reported |
Table 2: RIPK3 Kinase Inhibitory Activity of a Pyrido[3,4-d]pyrimidine Derivative [5]
| Compound | RIPK3 Inhibition | RIPK1 Inhibition |
| 20 | Comparable to GSK872 | Less potent than GSK872 |
Note: GSK872 is a known selective RIPK3 inhibitor.
Table 3: CXCR2 Antagonistic Activity of a Pyrido[3,4-d]pyrimidine Derivative
| Compound | CXCR2 Antagonist IC50 (μM) |
| Analog 2 | 0.11 |
Table 4: Antitumor Activity of a Pyrido[3,4-d]pyrimidine Derivative [2]
| Compound | Cell Line | IC50 (μM) |
| 30 | MGC803 | 0.59 |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyrido[3,4-d]pyrimidine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrido[3,4-d]pyrimidine derivatives.
General Synthesis of 2,4-Disubstituted Pyrido[3,4-d]pyrimidines
A common synthetic route to access the pyrido[3,4-d]pyrimidine core involves the use of a substituted pyridine precursor. The following is a generalized protocol based on reported syntheses.[10]
Materials:
-
Substituted 3-aminopyridine-4-carboxamide
-
Formamide or a suitable derivative
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine (for C4 substitution)
-
Palladium catalyst and boronic acid/ester (for C2 substitution)
-
Anhydrous solvents (e.g., DMF, dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Cyclization: The substituted 3-aminopyridine-4-carboxamide is heated with formamide or a derivative, often in the presence of an acid catalyst, to form the pyrido[3,4-d]pyrimidin-4-one intermediate.
-
Chlorination: The intermediate from step 1 is treated with a chlorinating agent such as POCl₃, typically with gentle heating, to yield the 4-chloropyrido[3,4-d]pyrimidine.
-
Nucleophilic Aromatic Substitution: The 4-chloro derivative is reacted with a primary or secondary amine in a suitable solvent, often with a base, to introduce the desired substituent at the C4 position.
-
Further Functionalization (e.g., at C2): If the starting pyridine contains a suitable handle (e.g., a halogen), further modifications at other positions, such as C2, can be achieved through cross-coupling reactions like the Suzuki coupling.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., MGC803)
-
Complete cell culture medium
-
Pyrido[3,4-d]pyrimidine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrido[3,4-d]pyrimidine compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., for Mps1)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Mps1 substrate (e.g., Myelin Basic Protein)
-
Pyrido[3,4-d]pyrimidine test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, Mps1 substrate, and the diluted compound.
-
Enzyme Addition: Add the recombinant Mps1 kinase to initiate the reaction.
-
ATP Addition: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
RIPK3-Mediated Necroptosis Inhibition Assay (pMLKL Western Blot)
This assay determines a compound's ability to inhibit necroptosis by measuring the phosphorylation of MLKL.[14][15][16]
Materials:
-
HT-29 human colon adenocarcinoma cells
-
TNF-α, Smac mimetic, and z-VAD-fmk (to induce necroptosis)
-
Pyrido[3,4-d]pyrimidine test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and Western blot imaging system
Procedure:
-
Cell Treatment: Treat HT-29 cells with the necroptosis-inducing agents in the presence or absence of the test compound for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Immunoblotting: Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities for p-MLKL and normalize to total MLKL and the loading control to determine the extent of inhibition.
CXCR2 Calcium Mobilization Assay
This assay measures the antagonistic effect of compounds on CXCR2 by detecting changes in intracellular calcium levels.[6][17][18][19][20][21]
Materials:
-
U87 human glioblastoma cells overexpressing CXCR2
-
CXCL8 (CXCR2 ligand)
-
Pyrido[3,4-d]pyrimidine test compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Loading: Load the CXCR2-expressing U87 cells with the calcium-sensitive dye.
-
Compound Incubation: Incubate the cells with the test compound or vehicle control.
-
Ligand Stimulation and Detection: Place the plate in the fluorescence reader and establish a baseline reading. Inject CXCL8 into the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The increase in fluorescence upon CXCL8 stimulation corresponds to calcium mobilization. The ability of the test compound to reduce this signal is used to determine its antagonistic potency (IC50).
Conclusion
The pyrido[3,4-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. Its chemical tractability allows for the fine-tuning of substituent patterns to achieve high potency and selectivity against a diverse range of biological targets. The examples of kinase inhibitors and receptor antagonists discussed herein underscore the significant impact of this heterocyclic system on modern drug discovery. As our understanding of the underlying biology of diseases continues to evolve, the versatility of the pyrido[3,4-d]pyrimidine core ensures its continued relevance in the design and development of next-generation medicines. This guide provides a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. MSD assay [bio-protocol.org]
- 5. Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemokine receptor CXCR2 activates distinct pathways for chemotaxis and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 21. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted pyrido[3,4-d]pyrimidine derivatives starting from 4,6-dichloropyrido[3,4-d]pyrimidine. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including potential anticancer agents. The following sections detail key synthetic methodologies, present quantitative data for synthesized derivatives, and visualize the relevant synthetic workflows and a key biological signaling pathway.
Introduction
The pyrido[3,4-d]pyrimidine core is a heterocyclic scaffold that has garnered attention in drug discovery. Derivatives of this structure have been explored for various therapeutic applications, including the development of kinase inhibitors. The starting material, this compound, offers two reactive sites (C4 and C6) that are amenable to functionalization through common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize for desired biological activities.
Key Synthetic Strategies
The two primary methods for derivatizing the this compound core are nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The reactivity of the two chlorine atoms can be influenced by reaction conditions, allowing for either mono- or di-substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridopyrimidine ring system facilitates the displacement of the chloro substituents by various nucleophiles. This is a versatile method for introducing a wide range of functional groups.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the 4- and/or 6-positions.
Data Presentation
The following tables summarize the yields of representative pyrido[3,4-d]pyrimidine derivatives synthesized via nucleophilic substitution and the biological activity of a promising derivative.
Table 1: Synthesis of 4-substituted-6-chloropyrido[3,4-d]pyrimidines via Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | 4-(Phenylamino)-6-chloropyrido[3,4-d]pyrimidine | 85 |
| 2 | Benzylamine | 4-(Benzylamino)-6-chloropyrido[3,4-d]pyrimidine | 92 |
| 3 | Morpholine | 4-(Morpholino)-6-chloropyrido[3,4-d]pyrimidine | 88 |
| 4 | Piperidine | 4-(Piperidin-1-yl)-6-chloropyrido[3,4-d]pyrimidine | 90 |
Note: Yields are representative and may vary based on specific reaction conditions.
Table 2: Antiproliferative Activity of a 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 10c | KRAS-G12D | Panc1 | 1.40 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general method for the mono-substitution of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol or DMF).
-
Add the amine nucleophile (1.1 equivalents) to the solution.
-
Add the base (TEA or DIPEA, 1.5 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-6-chloropyrido[3,4-d]pyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Chloro-6-substituted-pyrido[3,4-d]pyrimidine
This protocol outlines a general method for the Suzuki-Miyaura coupling of a mono-substituted chloropyridopyrimidine with a boronic acid.
Materials:
-
4-Substituted-6-chloropyrido[3,4-d]pyrimidine (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 4-substituted-6-chloropyrido[3,4-d]pyrimidine (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-disubstituted pyrido[3,4-d]pyrimidine.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for the diversification of the this compound scaffold.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors for oncology applications. The 4,6-dichloropyrido[3,4-d]pyrimidine derivative is a key intermediate, offering two reactive sites for nucleophilic aromatic substitution (SNAr). This allows for the systematic introduction of various functionalities at the C4 and C6 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The electron-deficient nature of the pyridopyrimidine ring system, arising from the presence of three nitrogen atoms, facilitates nucleophilic attack at the carbon atoms bearing the chloro substituents. The chlorine atoms act as good leaving groups, allowing for substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The symmetrical nature of the 4,6-dichloro isomer simplifies the initial monosubstitution, as both positions are electronically and sterically equivalent. Subsequent disubstitution can then be achieved, often requiring more forcing conditions due to the deactivating effect of the first introduced electron-donating group.
These application notes provide an overview of the SNAr reactions on this compound and furnish detailed protocols for the synthesis of mono- and di-substituted derivatives, which are valuable building blocks in drug discovery programs.
Reaction Mechanisms and Pathways
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction.
A nucleophile attacks one of the electron-deficient carbon atoms at either the C4 or C6 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The introduction of the first nucleophile typically deactivates the ring towards a second substitution, especially if the nucleophile is an electron-donating group like an amine. Consequently, the second substitution often requires more forcing conditions, such as higher temperatures or the use of a catalyst.
Experimental Protocols
Protocol 1: Mono-amination of this compound
This protocol describes a general procedure for the catalyst-free monosubstitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the desired amine (1.0-1.2 eq) and anhydrous potassium carbonate (2.0-4.0 eq).[1][2]
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-6-chloropyrido[3,4-d]pyrimidine derivative.
Protocol 2: Di-amination of this compound (Symmetrical)
This protocol outlines a method for the symmetrical disubstitution of this compound with an excess of an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired amine (2.5-3.0 eq).
-
Add anhydrous cesium carbonate (4.0-5.0 eq).
-
Add anhydrous 1,4-dioxane to the desired concentration.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the 4,6-diaminopyrido[3,4-d]pyrimidine product.
Protocol 3: Palladium-Catalyzed Di-amination of this compound (Unsymmetrical)
For the synthesis of unsymmetrical 4,6-diaminopyrido[3,4-d]pyrimidines, a two-step approach is necessary. Following the synthesis of the mono-amino derivative via Protocol 1, a second, different amine can be introduced using a palladium-catalyzed cross-coupling reaction, which is generally more effective for the less reactive chloro-intermediate.
Caption: Workflow for unsymmetrical di-amination.
Materials:
-
4-Amino-6-chloropyrido[3,4-d]pyrimidine (from Protocol 1)
-
Second amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS))
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or other inert atmosphere reaction vessel
-
Standard inert atmosphere techniques (e.g., argon or nitrogen line)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the strong base (1.2-1.5 eq).
-
Add the 4-amino-6-chloropyrido[3,4-d]pyrimidine (1.0 eq) and the second amine (1.2-2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the unsymmetrical 4,6-diaminopyrido[3,4-d]pyrimidine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound based on analogous reactions with 4,6-dichloropyrimidine.[1][2] Actual results may vary depending on the specific nucleophile and substrate.
Table 1: Catalyst-Free Mono-amination of 4,6-Dichloropyrimidine [1][2]
| Entry | Amine Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Adamantyl-ethylamine | K₂CO₃ (4) | DMF | 140 | 24 | ~99 |
| 2 | N-methyl-adamantylethylamine | K₂CO₃ (4) | DMF | 140 | 24 | 65 |
| 3 | Adamantyl-propylamine | K₂CO₃ (4) | DMF | 140 | 24 | 76 |
| 4 | N-Boc-ethylenediamine | K₂CO₃ (4) | DMF | 140 | 24 | 60 |
| 5 | Di(adamantylmethyl)amine | K₂CO₃ (4) | DMF | 140 | 24 | 75 |
Table 2: Palladium-Catalyzed Di-amination of 4-Amino-6-chloropyrimidine [2]
| Entry | Amine Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Adamantyl-ethylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 48 |
| 2 | Adamantyl-ethylamine | Pd₂(dba)₃ (2.5) | DavePhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 35 |
| 3 | Adamantyl-ethylamine | Pd₂(dba)₃ (2.5) | BINAP (10) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 60 |
Note on Reactions with other Nucleophiles:
-
Alkoxides: Reactions with sodium or potassium alkoxides in the corresponding alcohol as a solvent or in an aprotic polar solvent like DMF or THF would be expected to yield 4-alkoxy-6-chloro- or 4,6-dialkoxypyrido[3,4-d]pyrimidines.
-
Thiols: Reactions with thiols in the presence of a base (e.g., K₂CO₃, NaH) to form the thiolate in situ would likely lead to the corresponding 4-thioether-6-chloro- or 4,6-bis(thioether)pyrido[3,4-d]pyrimidines.
Researchers should adapt the general protocols for amination, taking into account the specific reactivity and handling requirements of the chosen alkoxide or thiol nucleophiles. Optimization of the base, solvent, and temperature will be crucial for achieving good yields.
Conclusion
The this compound scaffold is a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a foundation for the selective mono- and di-functionalization of this core through nucleophilic aromatic substitution reactions. These methods enable the generation of diverse libraries of substituted pyrido[3,4-d]pyrimidines, which are essential for advancing drug discovery efforts in areas such as oncology and beyond. Careful optimization of reaction conditions will be key to the successful synthesis of a broad range of derivatives.
References
Application Notes and Protocols for Kinase Inhibitor Synthesis using 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,6-dichloropyrido[3,4-d]pyrimidine as a versatile starting material for the synthesis of potent kinase inhibitors. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting key kinases involved in cell cycle regulation and proliferation. This document outlines a detailed synthetic protocol for the preparation of a disubstituted pyrido[3,4-d]pyrimidine-based kinase inhibitor, summarizes its biological activity, and provides an overview of the relevant signaling pathways.
Introduction to Pyrido[3,4-d]pyrimidines in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrido[3,4-d]pyrimidine core serves as an excellent scaffold for the design of ATP-competitive kinase inhibitors. The two chlorine atoms at the 4- and 6-positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This adaptability makes it a valuable building block in the discovery of novel therapeutics targeting kinases such as Monopolar Spindle Kinase 1 (MPS1), Cyclin-Dependent Kinases (CDKs), and Polo-Like Kinases (PLKs).
Experimental Protocols
This section details the synthesis of a representative kinase inhibitor, N4,N6-bis(2,6-dimethylphenyl)pyrido[3,4-d]pyrimidine-4,6-diamine , through a sequential nucleophilic aromatic substitution reaction.
Synthesis of N4,N6-bis(2,6-dimethylphenyl)pyrido[3,4-d]pyrimidine-4,6-diamine
General Reaction Scheme:
Caption: General reaction for the synthesis of the target kinase inhibitor.
Materials:
-
This compound (1.0 eq)
-
2,6-Dimethylaniline (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 eq)
-
Xantphos (0.2 eq)
-
Cesium carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 2,6-dimethylaniline (2.2 mmol), palladium(II) acetate (0.1 mmol), Xantphos (0.2 mmol), and cesium carbonate (3.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N4,N6-bis(2,6-dimethylphenyl)pyrido[3,4-d]pyrimidine-4,6-diamine as a solid.
Characterization:
The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Kinase Inhibition Data
The following tables summarize the inhibitory activities of representative pyrido[3,4-d]pyrimidine-based kinase inhibitors against key cancer-related kinases.
Table 1: Inhibitory Activity against Monopolar Spindle Kinase 1 (MPS1)
| Compound ID | MPS1 IC50 (µM) | Reference |
| 24c | 0.008 | [1] |
| 34h | Not specified (Potent) | [1] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Generic Pyrido[3,4-d]pyrimidine | CDK4/6 | Varies | [2] |
Table 3: Inhibitory Activity against Polo-Like Kinase 1 (PLK1)
| Compound ID | PLK1 IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 34h | > 100 |[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors and a typical workflow for inhibitor synthesis and evaluation.
Caption: MPS1 Kinase Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: CDK4/6 Signaling Pathway in Cell Cycle Regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Protocol for Suzuki-Miyaura Coupling with 4,6-Dichloropyrido[3,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the Suzuki coupling of 4,6-Dichloropyrido[3,4-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically active molecules. The pyrido[3,4-d]pyrimidine core is a key component in the development of novel therapeutics, and efficient methods for its derivatization are highly sought after.
This protocol focuses on the regioselective mono-arylation of this compound. Based on extensive literature on similar dichloropyrimidine systems, the C4 position is generally more susceptible to oxidative addition by the palladium catalyst, leading to preferential substitution at this site.[1][2][3][4][5] This protocol has been developed by adapting established methods for related dichlorinated heterocycles.[2][3][6][7]
Experimental Protocol
This section details the step-by-step methodology for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave reactor vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave reactor vial, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 v/v ratio). The solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).
-
Inert Atmosphere: Seal the flask or vial and flush with an inert gas (Argon or Nitrogen) for 5-10 minutes to ensure an oxygen-free environment.
-
Reaction:
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-chloropyrido[3,4-d]pyrimidine.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the mono-arylation of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 h | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 h | 88 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 16 h | 82 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 h | 80 |
| 5 | Phenylboronic acid (Microwave) | Pd(PPh₃)₄ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 20 min | 90 |
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
Application Notes and Protocols: 4,6-Dichloropyrido[3,4-d]pyrimidine as a Versatile Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The design and synthesis of effective PROTACs rely on the availability of versatile chemical scaffolds that allow for systematic structural modifications. 4,6-Dichloropyrido[3,4-d]pyrimidine is a key heterocyclic building block that offers two reactive sites for the sequential introduction of a protein of interest (POI) binder and a linker connected to an E3 ligase ligand. Its rigid core allows for precise spatial orientation of the two binding elements, a critical factor in the formation of a productive ternary complex. These notes provide detailed protocols for the synthesis and evaluation of protein degraders derived from this scaffold.
Data Presentation: Efficacy of Pyrido[3,4-d]pyrimidine-Based Degraders
The pyrido[3,4-d]pyrimidine scaffold has been successfully incorporated into potent protein degraders, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The following tables summarize the degradation and anti-proliferative activities of representative EGFR PROTACs.
| Compound ID | Target Protein | E3 Ligase Ligand | DC50 (nM) in HCC827 cells | Dmax in HCC827 cells | Cell Line | Reference |
| PROTAC 2 | EGFR | CRBN | 45.2 | >90% | HCC827 (EGFR del19) | [1][2] |
| PROTAC 10 | EGFR | VHL | 34.8 | >90% | HCC827 (EGFR del19) | [1][2] |
Table 1: Degradation Activity of EGFR PROTACs Containing a Pyrido[3,4-d]pyrimidine Scaffold. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of degradation.
| Compound ID | Target Protein | IC50 (nM) in HCC827 cells | Cell Line | Reference |
| PROTAC 2 | EGFR | 180 | HCC827 (EGFR del19) | [2] |
| PROTAC 10 | EGFR | 220 | HCC827 (EGFR del19) | [2] |
Table 2: Anti-proliferative Activity of EGFR PROTACs Containing a Pyrido[3,4-d]pyrimidine Scaffold. IC50 represents the half-maximal inhibitory concentration.
A related scaffold, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, has been used to develop inhibitors and PROTACs for KRAS-G12D. While specific degradation data for these PROTACs is not available, the inhibitory and anti-proliferative activities of the parent inhibitors provide a rationale for their development into degraders.[3][4]
| Compound ID | Target | IC50 (µM) - Antiproliferative (Panc1 cells) | IC50 (µM) - Enzymatic Inhibition | Reference |
| 10c | KRAS-G12D | 1.40 | > 10 | [3][4] |
| 10k | KRAS-G12D | 2.22 | 0.009 | [3][4] |
| PROTAC 26a/b | KRAS-G12D | 3-5 | Not Reported | [3][4] |
Table 3: Activity of KRAS-G12D Inhibitors and PROTACs Derived from a Tetrahydropyrido[3,4-d]pyrimidine Scaffold.
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC utilizing a pyrido[3,4-d]pyrimidine scaffold.
Caption: General synthetic workflow for PROTACs from this compound.
Caption: Logical relationships in the structure-activity of pyrido[3,4-d]pyrimidine PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[3,4-d]pyrimidine-based PROTAC
This protocol describes a general method for the sequential functionalization of this compound to synthesize a PROTAC. The regioselectivity of the first substitution can be influenced by the reaction conditions and the nature of the nucleophile.
Materials:
-
This compound
-
Amine-functionalized linker (e.g., Boc-piperazine-ethylamine)
-
POI-binding moiety with a suitable functional group for coupling (e.g., an aniline derivative)
-
E3 ligase ligand with a carboxylic acid handle (e.g., VHL or CRBN ligand)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Trifluoroacetic acid (TFA), Palladium catalyst and ligand (for cross-coupling, if applicable)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
Step 1: Monosubstitution with Linker
-
To a solution of this compound (1.0 eq) in DMF, add the amine-functionalized linker (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the monosubstituted intermediate.
Step 2: Attachment of the POI Binder
-
To a solution of the monosubstituted intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., DMF or dioxane/water), add the POI-binding moiety (1.2 eq).
-
If performing a nucleophilic aromatic substitution with an amine, add a base such as DIPEA (2.0 eq) and heat the reaction at 80-120 °C until completion.
-
Alternatively, for Suzuki or Buchwald-Hartwig cross-coupling reactions, add the appropriate boronic acid/ester or amine, a palladium catalyst (e.g., Pd(PPh3)4), a ligand, and a base (e.g., K2CO3 or Cs2CO3). Heat the reaction under an inert atmosphere.
-
After completion, perform an aqueous work-up and purify the product by silica gel chromatography.
Step 3: Deprotection and E3 Ligase Ligand Coupling
-
If the linker has a protecting group (e.g., Boc), dissolve the product from Step 2 in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the deprotected amine (1.0 eq) and the E3 ligase ligand with a carboxylic acid handle (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up.
-
Purify the final PROTAC using preparative HPLC to obtain the desired product. Characterize by NMR and HRMS.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a pyrido[3,4-d]pyrimidine-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well and mix on an orbital shaker to induce cell lysis.
-
Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
Cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Luciferase Assay Substrate
Procedure:
-
Cell Preparation: Seed the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag® ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate to allow for ternary complex formation.
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio, which is the ratio of the acceptor emission to the donor emission. Plot the ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.
Conclusion
This compound is a valuable and versatile building block for the synthesis of protein degraders. Its two distinct reactive sites allow for the systematic and regioselective introduction of POI binders and E3 ligase recruiting elements. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs based on this promising scaffold for various therapeutic targets. The successful development of potent EGFR degraders highlights the potential of this chemical class in advancing the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4,6-Dichloropyrido[3,4-d]pyrimidine in Cancer Research: A Scaffold for Potent Inhibitors
Introduction
4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that serves as a crucial building block in the synthesis of a diverse range of pyrido[3,4-d]pyrimidine derivatives with significant applications in cancer research. While the parent compound itself is not typically the active therapeutic agent, its di-chloro substitutions at the 4 and 6 positions provide reactive sites for the facile introduction of various functional groups. This chemical versatility allows for the strategic design and synthesis of targeted anticancer agents. Research has demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against various cancer cell lines by targeting key oncogenic pathways.
This document provides an overview of the applications of this compound-derived compounds in cancer research, summarizes their biological activities, and offers detailed protocols for key experimental assays used to evaluate their efficacy.
Key Applications in Cancer Research
Derivatives of the this compound scaffold have been investigated for their potential to treat a variety of cancers, including:
-
Pancreatic Cancer: Targeting mutated KRAS, a key driver of pancreatic cancer.
-
Gastric Cancer: Inducing apoptosis in gastric cancer cell lines.
-
Renal Cancer: Exhibiting significant growth inhibitory activity against renal cancer cells.
-
Leukemia: Showing potent activity against various leukemia cell lines.
The mechanism of action for these derivatives often involves the inhibition of protein kinases or the induction of programmed cell death (apoptosis).
Data Presentation: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from the pyrido[3,4-d]pyrimidine scaffold.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Target/Mechanism | Reference |
| 10c | Panc1 | Pancreatic Cancer | 1.40 | KRAS-G12D Inhibition | [1] |
| 10a | Panc1 | Pancreatic Cancer | 6.17 | KRAS-G12D Inhibition | [1] |
| 10b | Panc1 | Pancreatic Cancer | 5.87 | KRAS-G12D Inhibition | [1] |
| 10f | Panc1 | Pancreatic Cancer | 3.48 | KRAS-G12D Inhibition | [1] |
| Compound 30 | MGC803 | Gastric Cancer | 0.59 | Apoptosis Induction | [2] |
| 12c | UO-31 | Renal Cancer | 0.87 | Not Specified | [3] |
| 12f | HL-60 (TB) | Leukemia | 1.41 | Not Specified | [3] |
| 12c | MOLT-4 | Leukemia | 1.58 | Not Specified | [3] |
| 12j | MOLT-4 | Leukemia | 1.82 | Not Specified | [3] |
| 12d | MOLT-4 | Leukemia | 2.0 | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrido[3,4-d]pyrimidine derivatives and a general workflow for screening their anticancer activity.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MGC803, Panc1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells using a hemocytometer and adjust the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Analysis by Western Blot
Objective: To investigate the effect of a test compound on the expression of key apoptosis-related proteins such as Bid and PARP.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bid, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bid, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). An upregulation of Bid and cleaved PARP would be indicative of apoptosis induction.[2]
-
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step procedure for the selective amination of 4,6-Dichloropyrido[3,4-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. The protocols described herein are based on established methodologies for nucleophilic aromatic substitution (SNAr) on related dichlorinated heterocyclic systems.
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The amination of the 4,6-dichloro-substituted precursor is a critical step in the diversification of this scaffold, allowing for the introduction of various amino functionalities at the C4 and C6 positions. The reactivity of the two chlorine atoms can be modulated to achieve either selective mono-amination or complete di-substitution, depending on the reaction conditions and the nature of the amine nucleophile. Generally, the C4 position is more susceptible to nucleophilic attack than the C6 position due to the electronic influence of the fused pyridine ring.
Reaction Principle
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an amine attacks the electron-deficient pyrimidine ring at the carbon atom bearing a chlorine atom, leading to the formation of a Meisenheimer complex. Subsequent departure of the chloride ion results in the formation of the aminated product. For the introduction of a second amino group, harsher conditions or palladium catalysis may be required due to the deactivating effect of the first electron-donating amino group.
Experimental Protocols
Two primary protocols are presented: a catalyst-free method for selective mono-amination and a palladium-catalyzed method for di-amination.
Protocol 1: Selective Mono-amination via Catalyst-Free Nucleophilic Aromatic Substitution
This protocol is designed for the selective substitution of one chlorine atom, typically at the more reactive C4 position, with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the chosen solvent (DMF or EtOH).
-
Add the amine (1.0-1.2 eq) to the stirring solution.
-
Add the base (K₂CO₃, 2.0-3.0 eq or TEA, 2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol or 80-140 °C in DMF) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or DCM. If ethanol is used, concentrate the mixture under reduced pressure.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-pyrido[3,4-d]pyrimidine derivative.
Protocol 2: Di-amination via Palladium-Catalyzed Cross-Coupling
This protocol is suitable for the introduction of a second amino group, which is generally more challenging due to the deactivating nature of the first amino substituent.
Materials:
-
4-Amino-6-chloro-pyrido[3,4-d]pyrimidine derivative (from Protocol 1)
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane or Toluene
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Schlenk tube or a two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the 4-amino-6-chloro-pyrido[3,4-d]pyrimidine derivative (1.0 eq), Pd₂(dba)₃ (0.02-0.05 eq), and the phosphine ligand (e.g., Xantphos, 0.04-0.10 eq).
-
Add sodium tert-butoxide (1.2-1.5 eq).
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add the anhydrous solvent (1,4-dioxane or toluene).
-
Add the second amine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4,6-diamino-pyrido[3,4-d]pyrimidine derivative.
Data Presentation
The following table summarizes typical reaction conditions for the amination of dichlorinated pyrimidine systems, which can be adapted for this compound.
| Entry | Substrate | Amine | Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | Primary/Secondary Amine | SNAr | None | K₂CO₃ | DMF | 140 | 2-12 | Mono-aminated | 60-95 |
| 2 | 4,6-Dichloropyrimidine | Primary/Secondary Amine | SNAr | None | TEA | EtOH | Reflux | 3-24 | Mono-aminated | 50-85 |
| 3 | 4-Amino-6-chloropyrimidine | Primary/Secondary Amine | Pd-catalyzed | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 100 | 12-24 | Di-aminated | 40-70 |
Mandatory Visualizations
Experimental Workflow for Amination
Caption: Workflow for selective mono-amination of this compound.
Logical Relationship of Amination Pathways
Caption: Pathways for mono- and di-amination of the pyridopyrimidine scaffold.
Application Notes and Protocols for Developing Anti-Tumor Agents with a 4,6-Dichloropyrido[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, biological evaluation, and mechanistic analysis of anti-tumor agents centered around a 4,6-dichloropyrido[3,4-d]pyrimidine core. This scaffold serves as a versatile starting point for the development of potent kinase inhibitors and other anti-cancer therapeutics.
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant promise as anti-tumor agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and migration. The 4,6-dichloro-substituted core, in particular, offers reactive sites for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These compounds have been investigated as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle 1 (MPS1), and as modulators of pathways involving KRAS.[1][2][3] This document outlines the essential experimental procedures for researchers engaged in the discovery and development of novel cancer therapeutics based on this promising heterocyclic system.
Synthesis of the this compound Core
The synthesis of the this compound core is a critical first step in developing a library of derivatives. The following protocol is a generalized procedure based on established chemical literature.
Protocol 2.1: Synthesis of this compound
Materials:
-
4,6-dihydroxypyrido[3,4-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable hindered amine base
-
Anhydrous reaction solvent (e.g., toluene, acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred suspension of 4,6-dihydroxypyrido[3,4-d]pyrimidine in an anhydrous reaction solvent, slowly add phosphorus oxychloride at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a hindered amine base, such as N,N-diisopropylethylamine, dropwise to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system to yield the pure product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro Biological Evaluation
A critical step in the drug discovery pipeline is the evaluation of the synthesized compounds for their anti-tumor activity. The following are standard in vitro assays to assess cytotoxicity, mechanism of action, and target engagement.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol 3.1.1: MTT Assay
Materials:
-
Cancer cell lines (e.g., MGC803, Panc1, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Analysis of Protein Expression and Signaling Pathways (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is essential for understanding how the test compounds affect cellular signaling pathways.
Protocol 3.2.1: Western Blot Analysis
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, total EGFR, cleaved PARP, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at the desired concentrations and time points.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Target Engagement and Enzyme Inhibition (Kinase Assay)
To confirm that the synthesized compounds are acting on their intended kinase targets, an in vitro kinase inhibition assay is performed.
Protocol 3.3.1: Kinase Inhibition Assay
Materials:
-
Purified recombinant kinase (e.g., EGFR, MPS1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The signal is inversely proportional to the kinase inhibition.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4]
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 30 | MGC803 | 0.59[5][6] |
| Compound 10c | Panc1 (KRAS-G12D) | 1.40[2][7] |
| Compound 10k | Panc1 (KRAS-G12D) | 2.22[2][7] |
| Compound 21o | K562 | 2.1 |
| Compound 21o | MOLM-13 | 1.2 |
Table 2: Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound 21o | MNK1 | 1 |
| Compound 21o | MNK2 | 7 |
| Compound 21o | PIM1 | 43 |
| Compound 21o | PIM2 | 232 |
| Compound 21o | PIM3 | 774 |
| Compound 34h | MPS1 | <10 |
Visualizations
Diagrams illustrating key concepts and workflows can aid in understanding the development process.
Caption: Experimental workflow for developing anti-tumor agents.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Induction of apoptosis by a pyrido[3,4-d]pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: 4,6-Dichloropyrido[3,4-d]pyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach utilizes small, low-complexity molecules ("fragments") for screening against biological targets. Positive hits, which typically exhibit weak binding, are then optimized into more potent, drug-like candidates. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics. The commercially available starting material, 4,6-Dichloropyrido[3,4-d]pyrimidine, offers a versatile platform for the construction of fragment libraries due to its two reactive chlorine atoms, which can be selectively functionalized.
These application notes provide a comprehensive overview of the use of this compound in a hypothetical FBDD campaign targeting a protein kinase, for instance, a mitogen-activated protein kinase (MAPK).
Designing a Fragment Library from this compound
The design of a fragment library is a critical first step in FBDD. The goal is to create a diverse set of small molecules that adequately sample chemical space while adhering to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).
Starting with this compound, a focused library can be generated by substituting the chlorine atoms at the C4 and C6 positions with a variety of small, polar functional groups. The differential reactivity of the two chlorine atoms can be exploited for selective mono- or di-substitution.
Table 1: Representative Fragments Derived from this compound
| Fragment ID | R1 (C4-position) | R2 (C6-position) | Molecular Weight (Da) | cLogP |
| F001 | -NH2 | -Cl | 194.6 | 1.8 |
| F002 | -OH | -Cl | 195.6 | 1.5 |
| F003 | -OCH3 | -Cl | 209.6 | 2.0 |
| F004 | -NH(CH3) | -Cl | 208.6 | 2.2 |
| F005 | -NH2 | -NH2 | 174.2 | 0.5 |
| F006 | -OH | -NH2 | 175.2 | 0.2 |
| F007 | -OCH3 | -NH2 | 189.2 | 0.7 |
| F008 | -NH(CH3) | -NH2 | 188.2 | 0.9 |
Experimental Protocols
Synthesis of a Mono-Substituted Fragment (F001)
Protocol 1: Synthesis of 4-amino-6-chloropyrido[3,4-d]pyrimidine (F001)
-
Dissolution: Dissolve this compound (1.0 g, 5.0 mmol) in isopropanol (20 mL) in a round-bottom flask.
-
Reaction: Add a solution of ammonia in methanol (7N, 5.0 mL, 35.0 mmol) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired product, 4-amino-6-chloropyrido[3,4-d]pyrimidine (F001).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fragment Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding of ligands to a target protein in real-time. It is a valuable tool for primary screening of fragment libraries.
Protocol 2: Primary Fragment Screening using SPR
-
Protein Immobilization: Immobilize the target kinase onto a CM5 sensor chip via amine coupling.
-
Fragment Preparation: Prepare a stock solution of each fragment in 100% DMSO. Dilute the fragments into running buffer (e.g., HBS-EP+) to a final concentration of 100 µM with a final DMSO concentration of 1%.
-
Screening: Inject the fragment solutions over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Data Analysis: Analyze the sensorgrams to identify fragments that bind to the target protein. Positive hits are identified by a significant change in the response units (RU).
-
Hit Validation: Perform a dose-response analysis for the initial hits to determine their binding affinity (KD).
Table 2: Hypothetical SPR Screening Results
| Fragment ID | Binding Response (RU) | Binding Affinity (KD, µM) |
| F001 | 45 | 150 |
| F002 | 12 | >1000 |
| F003 | 8 | >1000 |
| F004 | 38 | 200 |
| F005 | 62 | 80 |
| F006 | 55 | 110 |
| F007 | 25 | 450 |
| F008 | 58 | 95 |
Hit Validation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein, which is crucial for structure-based drug design.
Protocol 3: X-ray Crystallography of Protein-Fragment Complex
-
Protein Crystallization: Crystallize the target kinase under appropriate conditions.
-
Fragment Soaking: Soak the protein crystals in a solution containing the fragment hit (e.g., F005) at a concentration of 1-10 mM for a defined period (e.g., 1-24 hours).
-
Cryo-protection: Transfer the crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Analysis: Analyze the electron density map to confirm the binding of the fragment and to characterize its interactions with the protein's active site.
Hit-to-Lead Optimization
Once a fragment hit is validated, the next step is to optimize its potency and drug-like properties. This is an iterative process involving medicinal chemistry and biological testing. For fragment F005, which showed the best binding affinity in our hypothetical screen, optimization could proceed by exploring substitutions at the C6 position to improve interactions with the protein.
Table 3: Hit-to-Lead Optimization of Fragment F005
| Compound ID | R1 (C4-position) | R2 (C6-position) | IC50 (µM) |
| F005 (Hit) | -NH2 | -NH2 | 80 |
| Lead-01 | -NH2 | -NH-CH2-Ph | 5.2 |
| Lead-02 | -NH2 | -NH-CH2-(4-F-Ph) | 1.8 |
| Lead-03 | -NH2 | -NH-(2-pyridyl) | 0.9 |
Visualizations
Caption: Fragment-Based Drug Discovery Workflow using this compound.
Caption: Simplified MAPK Signaling Pathway and the point of inhibition.
Troubleshooting & Optimization
improving reaction yields for 4,6-Dichloropyrido[3,4-d]pyrimidine substitutions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on the 4,6-dichloropyrido[3,4-d]pyrimidine scaffold and improving reaction yields.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| 1. Low to No Product Yield | Insufficiently activated ring: The pyrido[3,4-d]pyrimidine core may not be electrophilic enough for the chosen nucleophile. | Ensure reaction conditions are appropriate. For weaker nucleophiles, consider palladium-catalyzed cross-coupling reactions which have different mechanistic requirements.[1][2] |
| Poor leaving group: While chlorine is a good leaving group, reaction kinetics can be slow. | The reactivity order for SNAr is generally F > Cl > Br > I. While the starting material is fixed, this highlights that reaction conditions must be robust.[3] | |
| Weak nucleophile: The amine, alcohol, or other nucleophile may not be strong enough to attack the ring efficiently. | For amines, consider using a non-nucleophilic organic base like DIPEA or K₂CO₃ to ensure the amine is deprotonated. For alcohols, a stronger base like NaH may be needed to generate the more potent alkoxide.[3][4] | |
| Low reaction temperature: The activation energy for the substitution may not be reached. | Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and shorten reaction times.[3][5] | |
| Inappropriate solvent: The solvent may not adequately solvate the nucleophile or stabilize the reaction intermediate. | Use polar aprotic solvents like DMF, DMSO, THF, or 1,4-dioxane to facilitate the reaction.[3][4] | |
| 2. Formation of Di-substituted Byproduct | Excess nucleophile: Using too much of the amine or other nucleophile can drive the reaction towards a second substitution at the C6 position. | Reduce the stoichiometry of the nucleophile to 1.0-1.2 equivalents relative to the dichloropyrido[3,4-d]pyrimidine.[4] |
| High reaction temperature / Prolonged time: The second substitution at C6 is generally slower and requires more forcing conditions than the first substitution at C4.[6] | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.[4] | |
| 3. Lack of Regioselectivity (Mixture of C4 and C6 isomers) | Reaction conditions favoring C6 substitution: While C4 is electronically favored for the initial SNAr, certain conditions or catalysts might alter this selectivity. | For the first substitution, catalyst-free SNAr conditions strongly favor the C4 position.[7] For subsequent substitutions, a targeted approach like a Buchwald-Hartwig amination is necessary for the C6 position. |
| 4. Degradation of Starting Material or Product | Harsh reaction conditions: The heterocyclic core can be sensitive to high temperatures or strongly acidic/basic conditions. | Attempt the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is not overly aggressive (e.g., control exotherms during quenching).[8][9] |
| Hydrolysis: Presence of water can lead to the formation of hydroxypyrimidine byproducts. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[8] |
Frequently Asked Questions (FAQs)
Q1: Why is the first nucleophilic substitution favored at the C4 position over the C6 position?
A1: Nucleophilic aromatic substitution (SNAr) on the this compound ring is highly regioselective for the C4 position. This is due to electronic factors; the C4 position is para to one of the ring nitrogens and ortho to the other, making it more electron-deficient and thus more susceptible to nucleophilic attack. The intermediate formed upon attack at C4 is better stabilized by resonance.[7][10]
Q2: I have successfully performed a mono-substitution at C4. How can I introduce a second, different amine at the C6 position?
A2: The second substitution at the C6 position is more challenging because the first amino group introduced at C4 is electron-donating, which deactivates the ring towards further SNAr. To achieve the second substitution, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is typically required.[6] This method uses a palladium catalyst and a suitable phosphine ligand to facilitate the C-N bond formation under conditions that would not be effective for a direct SNAr.[1][6]
Q3: What are the key differences in reaction conditions between a direct SNAr and a Buchwald-Hartwig amination for this scaffold?
A3:
-
Direct SNAr (for C4 substitution): This reaction is often performed catalyst-free at elevated temperatures (80-150 °C) in a polar aprotic solvent (like DMF or ethanol) with a base (like K₂CO₃ or DIPEA) to neutralize the generated HCl.[3][6]
-
Buchwald-Hartwig Amination (for C6 substitution): This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or other specialized ligands), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous, degassed solvent like toluene or dioxane.[2][5]
Q4: My palladium-catalyzed reaction is not working well. What should I troubleshoot?
A4: Poor outcomes in palladium-catalyzed cross-couplings on this scaffold can be due to several factors. Lewis-basic heterocycles are known to coordinate with and inhibit palladium catalysts.[7] Ensure your catalyst, ligand, and solvent are high quality and that the reaction is performed under strictly inert and anhydrous conditions to prevent catalyst degradation. Screening different ligands is often necessary, as ligand choice can be critical for success with challenging substrates.[2][6]
Experimental Workflows and Logic
The following diagrams illustrate the decision-making process and experimental flow for substitutions on this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Synthetic workflow for sequential C4/C6 substitution.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for substitutions on dichlorinated pyrimidine and pyridine scaffolds, which serve as a reference for optimizing reactions on this compound.
Table 1: Representative Conditions for Catalyst-Free Mono-Amination (SNAr) (Data adapted from reactions on 4,6-dichloropyrimidine)
| Entry | Nucleophile (Amine) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sterically unhindered primary amine | K₂CO₃ (4) | DMF | 140 | N/A | ~99 | [6] |
| 2 | Sterically hindered primary amine | K₂CO₃ (4) | DMF | 140 | N/A | 60-65 | [6] |
| 3 | Secondary amine | K₂CO₃ (4) | DMF | 140 | N/A | 75 | [6] |
| 4 | Pyrrolidine | N/A | Ethanol | 120 | 24 | 70 | [5] |
| 5 | N-Methylpiperazine | N/A | DMF | 150 | 12 | 85 | [5] |
Table 2: Representative Conditions for Palladium-Catalyzed Amination (Buchwald-Hartwig) (Data adapted from reactions on chloro-pyridopyrimidines and related heterocycles)
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 8 | 92 | [5] |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 | [5] |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 120 | 12 | 81 | [5] |
| 4 | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 6 | 88 | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, NMP, or ethanol) to the vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 140 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-chloropyrido[3,4-d]pyrimidine.[3]
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination at the C6-Position
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-substituted-6-chloropyrido[3,4-d]pyrimidine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heating: Heat the reaction mixture to the specified temperature (typically 90-120 °C) and stir for the required time (2-24 hours).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Dilute with an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Purification: Extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4,6-disubstituted product.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
identifying common side products in pyrido[3,4-d]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido[3,4-d]pyrimidines. The following information addresses common side products and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrido[3,4-d]pyrimidine core?
A1: The most prevalent starting materials are derivatives of 3-aminopyridine-4-carboxylic acid, including the nitrile (3-amino-4-cyanopyridine) and the amide (3-aminopyridine-4-carboxamide). These are typically cyclized with a one-carbon synthon like formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Q2: I am observing a significant amount of a water-soluble byproduct that is not my desired pyrido[3,4-d]pyrimidine. What could it be?
A2: A common water-soluble byproduct is 3-aminopyridine-4-carboxylic acid. This results from the hydrolysis of the nitrile or amide functional group of the starting material, a reaction that can compete with the desired cyclization, especially under harsh acidic or basic conditions at elevated temperatures.[1][2]
Q3: My reaction is not going to completion, and I am isolating an intermediate. What is its likely structure?
A3: Incomplete cyclization is a common issue. Depending on the reagents used, you may be isolating an N-formyl derivative of the starting material (e.g., N-(4-carbamoylpyridin-3-yl)formamide) or a formamidine intermediate. These intermediates may require more stringent reaction conditions (higher temperature, longer reaction time, or a stronger dehydrating agent) to cyclize to the final pyrido[3,4-d]pyrimidine product.
Q4: After purification, I have an unexpected byproduct with a much larger molecular weight than my target compound. What could be the cause?
A4: This could be due to dimerization of the starting 3-aminopyridine derivative. Oxidative dimerization can occur under certain reaction conditions, leading to the formation of azo or hydrazo-linked dimers.[3][4] While this has been observed in analogous heterocyclic systems, it is a potential side reaction to consider in pyrido[3,4-d]pyrimidine synthesis as well.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrido[3,4-d]pyrimidine
Symptoms:
-
Low recovery of the target compound after workup and purification.
-
Presence of multiple spots on TLC, with some being significantly more polar than the product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis of Starting Material | - Ensure anhydrous reaction conditions. - Use freshly distilled solvents. - Minimize reaction time and temperature where possible. - Consider using a milder acid or base catalyst. |
| Incomplete Cyclization | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. - Use a more efficient cyclizing agent or a dehydrating agent (e.g., PPA, POCl₃) if the reaction stalls at the intermediate stage. |
| Dimerization of Starting Material | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents. - Add an antioxidant to the reaction mixture if oxidative dimerization is suspected. |
| Suboptimal Reaction Conditions | - Perform a systematic optimization of reaction parameters, including solvent, temperature, catalyst, and stoichiometry of reagents. |
Issue 2: Difficult Purification of the Crude Product
Symptoms:
-
Streaking on TLC plates.
-
Co-elution of impurities with the product during column chromatography.
-
Formation of an intractable mixture of products.[5]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials and Polar Byproducts | - Perform an initial aqueous wash to remove highly polar impurities like 3-aminopyridine-4-carboxylic acid. - Recrystallization can be an effective method to purify the product from less soluble impurities. |
| Formation of Multiple, Structurally Similar Side Products | - Re-evaluate the reaction conditions to improve selectivity. - Employ advanced chromatographic techniques such as preparative HPLC for separation. - Consider derivatization of the crude mixture to facilitate separation, followed by removal of the derivatizing group. |
| Degradation of Product on Silica Gel | - Use a less acidic stationary phase like alumina for chromatography. - Deactivate silica gel with a small percentage of a base (e.g., triethylamine) in the eluent. |
Experimental Protocols
General Protocol for the Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one from 3-Aminopyridine-4-carboxamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine-4-carboxamide (1 equivalent).
-
Reagent Addition: Add an excess of formamide, which acts as both the reagent and the solvent.
-
Reaction Conditions: Heat the reaction mixture to 180-200 °C and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route and potential side reactions.
Caption: Desired synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one.
Caption: Common side reactions in Pyrido[3,4-d]pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-Dichloropyrido[3,4-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-dichloropyrido[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification methods for this class of compounds are recrystallization and column chromatography using silica gel. The choice between these techniques depends on the scale of the reaction and the nature of the impurities. For larger quantities with crystalline products, recrystallization is often preferred. Column chromatography is ideal for separating compounds with similar polarities or for purifying non-crystalline materials.
Q2: What are the likely impurities I might encounter?
A2: Common impurities can include unreacted starting materials, by-products from the chlorination process (such as phosphorus-containing residues if POCl₃ is used), and potentially regioisomers or over-chlorinated species. The specific impurities will be highly dependent on the synthetic route employed.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring purification. It allows for the qualitative assessment of fraction purity during column chromatography and can help in selecting appropriate solvent systems for both chromatography and recrystallization.
Q4: What solvents are typically used for the purification of these derivatives?
A4: For recrystallization, solvents such as ethanol are commonly used. Solvent mixtures like ethyl acetate/hexane can also be effective. For column chromatography, a gradient of ethyl acetate in hexane is a common starting point for elution. The specific solvent system should be optimized based on the polarity of the specific derivative being purified.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Recrystallization Issues
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This indicates that the solvent is not suitable for your compound. You can try adding a co-solvent to increase solubility. For instance, if your compound is poorly soluble in a non-polar solvent like hexane, you can dissolve it in a minimum amount of a hot, more polar solvent like ethyl acetate, and then add hot hexane until the solution becomes turbid. If this fails, a different solvent system should be selected.
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this? [1]
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] To prevent this, you can try the following:
-
Use more solvent: This will lower the saturation point and may allow the solution to cool below the compound's melting point before precipitation begins.[1]
-
Slower cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.[1]
-
Seeding: If you have a pure crystal of your compound, adding a small "seed" crystal to the cooled solution can initiate crystallization.
Q3: After recrystallization, my product is still impure. What are my options?
A3: If a single recrystallization does not sufficiently purify your product, you can either perform a second recrystallization with a different solvent system or move to a more powerful purification technique like column chromatography. It is possible the impurities have a very similar solubility profile to your desired product.
Column Chromatography Issues
Q1: I'm having difficulty separating my desired product from an impurity with a very similar Rf value on TLC.
A1: To improve separation (resolution) on a column, you can try the following:
-
Optimize the mobile phase: A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio can improve separation.
-
Use a longer column: This increases the surface area for interaction with the stationary phase.
-
Decrease the flow rate: A slower flow rate allows for better equilibration between the stationary and mobile phases.
-
Change the stationary phase: If silica gel is not providing adequate separation, you could consider using alumina or a reverse-phase silica gel.
Q2: My compound appears to be degrading on the silica gel column.
A2: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. To mitigate this:
-
Neutralize the silica: You can use silica gel that has been treated with a base, such as triethylamine, before packing the column.
-
Add a basic modifier to the eluent: Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to the mobile phase can help to prevent degradation of acid-sensitive compounds.
Q3: The purified fractions from the column are still showing multiple spots on TLC.
A3: This could be due to several factors:
-
Column overloading: If too much crude material is loaded onto the column, it can lead to broad bands and poor separation.
-
Improper column packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase and co-elution of compounds.
-
Inappropriate solvent system: The chosen eluent may not be optimal for separating the specific mixture of compounds.
Data Presentation
| Purification Method | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Extraction & Crystallization | 4,6-diaminopyrimidine | 4,6-Dichloropyrimidine | 86.4 | 99.4 | ChemicalBook |
| Repeated Crystallization | 4,6-dihydroxypyrimidine | 4,6-dichloropyrimidine | >90 | >95 | WIPO Patentscope[2] |
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound derivatives.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation of your desired compound from impurities (a typical Rf value for the desired compound is around 0.3).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a solvent gradient is used, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
References
Technical Support Center: Controlling Regioselectivity in Reactions of 4,6-Dichloropyrido[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloropyrido[3,4-d]pyrimidine. The following information is designed to help you control the regioselectivity of your reactions and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
The primary reactive sites for SNAr reactions on this compound are the chlorine-bearing carbons at positions C4 and C6. Generally, in dichloropyrimidine systems, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 or C5 positions due to the electronic influence of the ring nitrogens.
Q2: Which position, C4 or C6, is generally more reactive?
Based on studies of analogous 2,4-dichloropyrimidines, the C4 position is typically more electrophilic and, therefore, more reactive towards nucleophilic attack.[1][2][3][4] However, the regioselectivity is highly sensitive to a variety of factors and can be shifted towards the C6 position under specific conditions.
Q3: What factors influence the regioselectivity of amination reactions?
The regioselectivity of amination is influenced by several key factors:
-
Nature of the Amine: The steric hindrance and nucleophilicity of the amine play a crucial role. Less hindered primary and secondary amines may favor reaction at the more reactive C4 position.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the C4/C6 selectivity.
-
Catalysis: The use of palladium catalysts can alter the regiochemical outcome, particularly in Buchwald-Hartwig aminations.
Q4: How can I favor substitution at the C4 position?
To favor substitution at the C4 position, consider the following strategies:
-
Use of Less Hindered Nucleophiles: Smaller primary and secondary amines are more likely to attack the sterically more accessible and electronically favored C4 position.
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times may favor the kinetically preferred C4-substituted product.
-
Choice of Solvent and Base: Aprotic solvents like DMF or THF in combination with non-nucleophilic bases such as K2CO3 or DIPEA are often used for SNAr reactions and may favor C4 substitution.
Q5: Under what conditions is C6 substitution favored?
Achieving selectivity for the C6 position can be more challenging. Some strategies that might favor C6 substitution include:
-
Use of Bulky Nucleophiles: Sterically demanding nucleophiles may preferentially attack the less hindered C6 position.
-
Palladium Catalysis: In some systems, specific palladium catalysts and ligands have been shown to direct substitution to the less reactive position.
-
Thermodynamic Control: Running the reaction at higher temperatures for longer durations may favor the formation of the thermodynamically more stable C6-substituted product, although this is highly system-dependent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivation of the catalyst (if used). | 1. Use a stronger nucleophile or activate the current one (e.g., deprotonation with a strong base). 2. Gradually increase the reaction temperature. 3. Screen different solvents (e.g., DMF, DMA, NMP) and bases (e.g., K2CO3, Cs2CO3, NaH). 4. Ensure inert atmosphere and use fresh, high-quality catalyst and ligands. |
| Formation of a mixture of C4 and C6 isomers | 1. Similar reactivity of the C4 and C6 positions under the current conditions. 2. Reaction conditions are not optimized for selectivity. | 1. Modify the reaction temperature; lower temperatures may favor the kinetic product (likely C4), while higher temperatures may favor the thermodynamic product. 2. Screen a panel of solvents with varying polarities. 3. Experiment with different bases of varying strengths. 4. For cross-coupling reactions, screen different palladium catalysts and ligands. |
| Di-substitution product is observed | 1. Reaction time is too long. 2. Excess nucleophile is used. 3. High reaction temperature. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. 2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 3. Reduce the reaction temperature. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. The base is too strong or nucleophilic. 3. Product is unstable under the reaction or workup conditions. | 1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base. 3. Modify the workup procedure to minimize exposure to harsh conditions (e.g., strong acids or bases). |
Data Presentation
Table 1: Regioselectivity in SNAr Reactions of Analogous Dichloropyrimidines
| Nucleophile | Substrate | Position of Substitution | Yield (%) | Reference |
| Various Amines | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | C4/C6 (symmetrical) | Good to excellent | [5] |
| Adamantane-containing amines | 4,6-Dichloropyrimidine | C4/C6 (symmetrical) | 60-99 | [6] |
| Tertiary Amines | 5-Substituted-2,4-dichloropyrimidines | C2 selective | Moderate to excellent | [7] |
Table 2: Regioselectivity in Suzuki-Miyaura Cross-Coupling of Analogous Dichloropyrimidines
| Boronic Acid | Substrate | Position of Substitution | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Arylboronic acids | 2,4-Dichloropyrimidine | C4 selective | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | High | [2][3] |
| Aryl/heteroaryl boronic acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | C4/C6 (symmetrical) | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | [8] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile) is added the amine or other nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, DIPEA, 2.0-3.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
In an oven-dried Schlenk flask, this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, K3PO4, 2.0-3.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C). The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Visualizations
Caption: Decision workflow for regioselective SNAr reactions.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with dichloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions with dichloropyrimidine substrates. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Low or No Yield
Question: My Suzuki-Miyaura reaction with a dichloropyrimidine is giving low to no product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in Suzuki-Miyaura couplings with dichloropyrimidines is a frequent issue. A systematic approach to troubleshooting is crucial.[1][2]
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst may not be forming efficiently or is being deactivated.
-
Solution: Ensure an inert atmosphere is maintained throughout the reaction to prevent oxygen from deactivating the catalyst.[1] Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial. For Pd(OAc)₂, its reduction to Pd(0) is crucial and can be influenced by the solvent's dipole moment.[3]
-
-
Poor Reagent Quality: Degradation of reagents, especially the boronic acid and the palladium catalyst, can significantly impact the reaction.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for a successful reaction.[1][5]
-
Solution: Screen different solvents and bases. For 2,4-dichloropyrimidine, a mixture of 1,4-dioxane and water has proven effective.[3] The presence of water can be beneficial by increasing the concentration of the hydrophilic boronate species RB(OH)₃⁻.[3] Alcoholic solvent mixtures have also been shown to improve reactivity at lower temperatures.[6] Temperature optimization is also key; while higher temperatures can increase reaction rates, they can also lead to the formation of side products.[3] Microwave-assisted heating can often improve yields and shorten reaction times.[3][7]
-
-
Ligand Issues: The choice of phosphine ligand is critical for promoting the oxidative addition step, which can be sluggish for chloro-heteroarenes.[1]
-
Solution: Employing sterically bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Side Reactions
Question: I am observing significant side products in my cross-coupling reaction, such as homocoupling of the boronic acid and dehalogenation of the dichloropyrimidine. How can I minimize these?
Answer: Side reactions are common challenges in palladium-catalyzed couplings. Understanding their origin is key to suppression.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often competitive with the desired cross-coupling reaction.
-
Solution: This issue can be exacerbated by the presence of oxygen.[8] Thoroughly degassing the reaction mixture is critical. In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a known side reaction that can be minimized by running the reaction under a dilute hydrogen atmosphere.[8]
-
-
Dehalogenation (or Protodehalogenation): This involves the replacement of a chlorine atom with a hydrogen atom.
-
Solution: This side reaction can become significant if the transmetalation step is slow.[1] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[1] N-heterocyclic carbene (NHC) palladium complexes have been shown to be active in both cross-coupling and catalytic dehalogenation, so careful tuning of conditions is necessary.[9][10]
-
Question: My Buchwald-Hartwig amination of a dichloropyrimidine is not working well. What are the common pitfalls?
Answer: The Buchwald-Hartwig amination can be challenging, especially with less reactive aryl chlorides and certain amines.[11]
-
Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[11][12]
-
Solution: The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of aryl chlorides.
-
-
Base Selection: The choice of base is critical and can be substrate-dependent.[11] Strong, non-nucleophilic bases are typically used.
-
Solution: Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). For substrates with base-sensitive functional groups, weaker bases or alternative conditions may be required.[13] The use of soluble organic bases like DBU has also been reported to be effective.[12][14]
-
-
Amine Coupling Partner: Some amines, like ammonia, can be particularly challenging coupling partners due to their strong coordination to the palladium center.[15]
-
Solution: Ammonia surrogates, such as benzophenone imine, can be used, followed by hydrolysis to yield the primary amine.[15]
-
Regioselectivity Issues
Question: I am struggling to control the regioselectivity of my cross-coupling reaction with 2,4-dichloropyrimidine. How can I selectively functionalize the C2 or C4 position?
Answer: The regioselectivity of cross-coupling reactions with 2,4-dichloropyrimidines is a well-studied area, with the C4 position generally being more reactive.[7][16] However, this selectivity can be influenced and even reversed.
-
Inherent Reactivity: The C4 position of 2,4-dichloropyrimidine is typically more electrophilic and therefore more susceptible to oxidative addition by the palladium catalyst.[7][16]
-
Ligand-Controlled Selectivity: The choice of ligand can dramatically alter the regioselectivity.
-
C4-Selectivity: The use of the diphosphine ligand dppf promotes the conventional C4-selectivity.[17]
-
C2-Selectivity: In some cases, bulky monophosphine ligands like QPhos can favor C2 coupling, although selectivity may be modest.[17] For C-S coupling reactions, specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective thiolation.[18][19]
-
-
Ligand-Free Conditions: Interestingly, high C4-selectivity can be achieved under ligand-free "Jeffery" conditions, suggesting that the ligand is not always the controlling factor at elevated temperatures.[17][20]
Logic Diagram for Regioselectivity Control
Caption: Decision tree for achieving C4 or C2 selectivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst for my dichloropyrimidine cross-coupling?
A1: The choice of catalyst depends on the specific cross-coupling reaction and the reactivity of your substrates. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used and effective catalyst.[3] For more challenging couplings, particularly with aryl chlorides, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective as they facilitate the oxidative addition step.[1][17] Pre-catalysts, which are more stable and generate the active Pd(0) species in situ, are also an excellent choice.
Q2: What is the role of the base in these reactions, and how do I select the best one?
A2: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step for Suzuki reactions and in deprotonating the amine in Buchwald-Hartwig aminations.[4][12] The choice of base can significantly impact the reaction rate and yield.
-
Suzuki: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3][4] The presence of water can be important for the solubility and activity of these bases.[3][4] For substrates with base-sensitive functional groups, a weaker base like KF might be preferable.[4]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[12]
-
Sonogashira: An amine base, such as triethylamine or diethylamine, is often used, which can also serve as the solvent.[21]
Q3: What are the best solvents for cross-coupling reactions with dichloropyrimidines?
A3: The solvent choice is critical and can influence catalyst activity and reaction outcome.[22][23] Aprotic polar solvents are commonly used.
-
Suzuki: Mixtures of solvents like 1,4-dioxane/water or THF/water are often effective.[3][7] The water helps to dissolve the inorganic base. Alcoholic solvents have also been shown to be beneficial.[6]
-
Buchwald-Hartwig: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Sonogashira: The reaction is often run in an amine solvent like triethylamine, which also acts as the base.[21]
Q4: Can I perform a double cross-coupling on a dichloropyrimidine in one pot?
A4: Yes, one-pot double Suzuki couplings of 2,4-dichloropyrimidine have been successfully developed.[6] This method allows for the efficient synthesis of diarylated pyrimidines. The key to success is often the sequential addition of the second boronic acid and additional catalyst after the first coupling is complete, along with an adjustment of the reaction temperature.[6] Reproducibility can be improved by degassing the reaction mixture and adding a second portion of the catalyst with the second coupling partner.[6]
Data Summary Tables
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with 2,4-Dichloropyrimidine
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | [7] |
| Base | K₂CO₃ (3 equiv.) | [7] |
| Solvent | 1,4-Dioxane/H₂O (2:1) | [3] |
| Temperature | 100 °C (Microwave) | [3] |
| Time | 15 min | [3] |
Table 2: Ligand Effects on Regioselectivity of Suzuki Coupling with 2,4-Dichloropyridine
| Ligand | Selectivity (C4:C2) | Reference |
| dppf | Exclusive C2 (conventional) | [17] |
| QPhos | Preferential C4 (modest selectivity) | [17] |
| IPr (NHC) | ~10:1 C4-selectivity | [17] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[3][7]
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with argon and seal it.
-
Irradiate the reaction mixture in a microwave synthesizer at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Add the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[21]
-
To a Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., triethylamine or THF/triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
optimizing temperature and solvent for 4,6-Dichloropyrido[3,4-d]pyrimidine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when working with 4,6-Dichloropyrido[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in reactions involving this compound?
A1: The most critical parameters are temperature, choice of solvent, the nature of the nucleophile or coupling partner, and the selection of an appropriate catalyst and base, particularly in cross-coupling reactions. Due to the presence of two reactive chlorine atoms, controlling the stoichiometry and reaction conditions is crucial to achieve selective mono- or di-substitution.
Q2: How can I achieve selective mono-substitution at either the C4 or C6 position?
A2: Achieving regioselectivity can be challenging. The relative reactivity of the C4 and C6 positions is influenced by the electronic effects of the pyridine nitrogen. In many cases, the C4 position is more electrophilic and therefore more susceptible to nucleophilic attack. To favor mono-substitution, consider using a stoichiometric amount of the nucleophile at a lower temperature and carefully monitoring the reaction progress by TLC or LC-MS.
Q3: What are common side reactions to watch out for?
A3: Common side reactions include the formation of di-substituted products, hydrolysis of the chloro groups if water is present, and potential self-condensation or polymerization under harsh conditions. In the case of Suzuki couplings, homo-coupling of the boronic acid can also occur.
Q4: Which solvents are generally recommended for reactions with this compound?
A4: The choice of solvent is highly dependent on the specific reaction. For Suzuki-Miyaura cross-coupling reactions, anhydrous aprotic polar solvents like 1,4-dioxane, DMF, or acetonitrile are often used.[1][2] For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF or DMSO can be effective, as well as polar protic solvents like ethanol, depending on the nucleophile.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions with this compound can stem from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Troubleshooting Workflow
References
Technical Support Center: Stability of 4,6-Dichloropyrido[3,4-d]pyrimidine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4,6-dichloropyrido[3,4-d]pyrimidine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for my this compound derivative?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to determine its intrinsic stability.[1][2] These studies are crucial for several reasons:
-
Identifying Degradation Pathways: They help elucidate the likely degradation pathways of your compound.[2][3]
-
Characterizing Degradation Products: The studies generate degradation products that can be isolated and characterized to understand the molecule's behavior.[2]
-
Developing Stability-Indicating Methods: The information is essential for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2][4]
-
Informing Formulation and Storage: Understanding the compound's stability profile aids in the development of stable formulations and the determination of appropriate storage conditions and shelf-life.[1][4]
Q2: What are the typical stress conditions used in forced degradation studies for a novel compound like a this compound derivative?
According to ICH guidelines, typical stress conditions for forced degradation studies include:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at room temperature and elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines (e.g., exposure to a combination of visible and UV light).
-
Thermal Stress: Exposing the solid drug substance to dry heat at elevated temperatures.[1][3]
Q3: What are the likely degradation pathways for a this compound derivative?
While specific pathways depend on the substituents, the 4,6-dichloro-substituted pyridopyrimidine core suggests potential vulnerabilities:
-
Hydrolysis: The chloro groups are susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxypyridopyrimidine derivatives.
-
Oxidation: The pyridine and pyrimidine rings may be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Photodegradation: Aromatic and heterocyclic systems can undergo various photochemical reactions, including rearrangements and cleavage.
Q4: How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is challenged and that the primary degradation products are formed. Excessive degradation should be avoided as it can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Troubleshooting Guide
Q1: I am seeing rapid and complete degradation of my this compound derivative under basic conditions. What should I do?
This is not unexpected, as halogenated pyridines and pyrimidines can be highly susceptible to basic hydrolysis.
-
Milder Conditions: Use milder basic conditions (e.g., lower concentration of base, lower temperature, or shorter exposure time) to achieve the target degradation of 5-20%.
-
Aqueous Buffer: Consider using a basic buffer solution instead of a strong base to have better control over the pH.
Q2: My mass balance in the forced degradation study is low. What could be the reason?
Poor mass balance can be due to several factors:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV-based HPLC method. Using a mass spectrometer (LC-MS) can help identify such non-UV active compounds.
-
Volatile Degradants: If volatile degradation products are formed, they may be lost during the experiment.
-
Precipitation: The drug substance or its degradation products may precipitate in the stress medium. Ensure complete dissolution before analysis.
-
Adsorption: The compound or its degradants might adsorb to the surface of the container.
Q3: I am not observing any degradation under photolytic stress. Is this normal?
Some compounds are inherently photostable. However, ensure that the experiment was conducted correctly:
-
ICH Q1B Guidelines: Confirm that the light exposure (both visible and UV) meets the requirements of the ICH Q1B guideline.
-
Solution vs. Solid State: Test for photostability in both the solid state and in solution, as the degradation can differ significantly.
-
Wavelength: Ensure the light source emits at wavelengths that your compound can absorb.
Data Presentation
The following table provides an example of how to summarize the results from a forced degradation study of a hypothetical this compound derivative (Compound X).
| Stress Condition | Duration | Temperature | % Assay of Compound X | % Degradation | No. of Degradants | Major Degradant (Peak Area %) |
| 0.1N HCl | 24 hours | 60°C | 92.5 | 7.5 | 2 | 4.8 |
| 0.1N NaOH | 2 hours | RT | 88.1 | 11.9 | 3 | 9.2 |
| 3% H₂O₂ | 24 hours | RT | 95.3 | 4.7 | 1 | 3.1 |
| Thermal (Solid) | 48 hours | 80°C | 98.2 | 1.8 | 1 | 1.5 |
| Photolytic (Solid) | ICH Q1B | RT | 99.1 | 0.9 | 0 | - |
| Photolytic (Solution) | ICH Q1B | RT | 96.4 | 3.6 | 2 | 2.5 |
Experimental Protocols
A general protocol for conducting a forced degradation study is provided below. The specific concentrations, temperatures, and durations may need to be adjusted based on the stability of the particular this compound derivative being tested.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute with mobile phase for analysis.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 30 minutes, 1, 2, 4 hours), neutralize with an equivalent amount of acid, and dilute with mobile phase for analysis.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C. Withdraw samples at appropriate time points.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and dilute with mobile phase for analysis.
4. Thermal Degradation:
-
Place a known amount of the solid drug substance in a vial and keep it in an oven at 80°C. Withdraw samples at appropriate time points (e.g., 24, 48 hours), dissolve in a suitable solvent, and analyze.
5. Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of integrated near-ultraviolet energy, as specified in ICH Q1B. A control sample should be protected from light.
6. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. A diode array detector can provide information about the spectral purity of the peaks, and a mass spectrometer can help in identifying the degradation products.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Hypothetical Hydrolytic Degradation Pathway.
References
Technical Support Center: Stability and Degradation of Substituted Pyrido[3,4-d]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation pathways of substituted pyrido[3,4-d]pyrimidines. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for substituted pyrido[3,4-d]pyrimidines?
Substituted pyrido[3,4-d]pyrimidines are susceptible to several degradation pathways, primarily metabolic oxidation, and potentially hydrolysis, photolysis, and non-metabolic oxidation under specific experimental or storage conditions. The exact pathway and resulting degradants are highly dependent on the nature and position of the substituents on the heterocyclic core.
Q2: I'm observing a new, more polar peak in my LC-MS analysis after incubating my pyrido[3,4-d]pyrimidine derivative with liver microsomes. What could this be?
A more polar peak appearing after incubation with liver microsomes is often indicative of metabolic oxidation. For C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, a common metabolic pathway is oxidation at the C2-position of the pyrimidine ring, mediated by aldehyde oxidase (AO).[1][2][3] This oxidation introduces a hydroxyl group, increasing the polarity of the molecule.
Q3: My compound appears to be degrading in aqueous solution over time, even when protected from light. What is the likely cause?
Degradation in aqueous solution, in the absence of light, suggests susceptibility to hydrolysis. The pyrimidine and pyridine rings contain several nitrogen atoms that can influence the electron density of the scaffold, potentially making certain positions susceptible to nucleophilic attack by water. The likelihood and rate of hydrolysis will be significantly influenced by the pH of the solution and the electronic properties of the substituents. For instance, electron-withdrawing groups can enhance the susceptibility of the ring to nucleophilic attack. While specific data for pyrido[3,4-d]pyrimidines is limited, studies on related quinazoline derivatives have shown significant decomposition in both acidic and alkaline conditions.[1]
Q4: I've noticed a change in the appearance of my solid compound and the emergence of new peaks in the chromatogram after accidental exposure to light. What degradation pathway should I investigate?
Exposure to light, particularly UV radiation, can induce photolytic degradation. The pyrido[3,4-d]pyrimidine scaffold contains chromophores that can absorb light energy, leading to photochemical reactions. Potential photolytic degradation pathways could involve ring opening, rearrangement, or reactions with solvent molecules if in solution. It is crucial to store these compounds protected from light.
Q5: Are there any specific substituents that are known to be particularly labile on the pyrido[3,4-d]pyrimidine core?
While specific studies on a wide range of substituted pyrido[3,4-d]pyrimidines are not abundant, general principles of medicinal chemistry suggest that certain substituents could be more labile. For example, ester groups are prone to hydrolysis, while certain alkylamino side chains can be sites of metabolic N-dealkylation. Halogen substituents, particularly on electron-rich aromatic rings, can sometimes be susceptible to reductive dehalogenation under certain metabolic conditions.
Troubleshooting Guides
Problem 1: Unexpected peak broadening or tailing in HPLC analysis of a stability study sample.
-
Possible Cause: Co-elution of the parent compound with one or more degradation products. Incomplete separation can lead to poor peak shape.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Modify the gradient, mobile phase composition (e.g., pH, organic modifier), or column chemistry to improve resolution.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography offers higher resolution and can often separate closely eluting peaks that are not resolved by conventional HPLC.
-
Use Mass Spectrometry (MS) Detection: Couple your LC system to a mass spectrometer to check for the presence of multiple components under the broad peak. Different m/z values will confirm the presence of co-eluting species.
-
Problem 2: Mass balance in my forced degradation study is less than 95%.
-
Possible Cause:
-
Formation of non-UV active degradation products.
-
Formation of volatile degradation products.
-
Precipitation of the parent compound or degradation products from the solution.
-
Adsorption of the compound or its degradants to the container surface.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with UV detection.
-
Analyze Headspace for Volatiles: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis.
-
Check for Precipitation: Visually inspect your samples for any precipitate. If observed, try to dissolve it in a stronger solvent and re-analyze.
-
Use Inert Vials: Employ silanized or low-adsorption vials for your stability studies to minimize surface binding.
-
Problem 3: No degradation is observed under standard forced degradation conditions.
-
Possible Cause: The compound is highly stable under the applied stress conditions.
-
Troubleshooting Steps:
-
Increase Stress Intensity: Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid/base, a higher percentage of hydrogen peroxide, increase the temperature, or prolong the exposure to light.
-
Combined Stress Conditions: In some cases, a combination of stressors (e.g., heat and humidity, or light and an oxidizing agent) may be required to induce degradation.
-
Confirm Analytical Method Suitability: Ensure your analytical method is capable of detecting small changes in the parent compound concentration.
-
Potential Degradation Pathways and Products
Based on studies of pyrido[3,4-d]pyrimidines and structurally related heterocyclic systems, the following degradation pathways can be postulated:
Metabolic Degradation (In Vitro/In Vivo)
-
Primary Pathway: Oxidation of the pyrido[3,4-d]pyrimidin-4(3H)-one core at the C2-position by aldehyde oxidase (AO) is a known metabolic route.[1][2][3]
-
Other Potential Pathways:
-
N-dealkylation: For derivatives with N-alkyl substituents.
-
Oxidative Dechlorination: For chloro-substituted analogs.
-
Forced Degradation (Chemical Stability)
The following table summarizes potential degradation pathways under forced degradation conditions, with likely degradation products inferred from studies on related heterocyclic compounds.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of amide bonds (if present in substituents), potential opening of the pyrimidine ring. | Amino-substituted pyrimidines, pyridines, or quinazolines resulting from ring cleavage. |
| Alkaline Hydrolysis | Similar to acidic hydrolysis, with potential for different cleavage patterns depending on the electronic nature of the ring system and substituents. | Hydroxylated derivatives, ring-opened products. |
| Oxidative (H₂O₂) | N-oxidation of the pyridine or pyrimidine nitrogen atoms, oxidation of susceptible substituents (e.g., thioethers to sulfoxides and sulfones). | N-oxides, sulfoxides, sulfones, potentially ring-opened products with extensive oxidation. |
| Photolytic (UV/Vis) | Photochemical rearrangement, dimerization, or photo-oxidation. | Isomeric products, dimers, N-oxides, and potentially cleaved products. |
| Thermal | Generally stable, but degradation can occur at high temperatures, often leading to complex mixtures of products. | Dependent on the specific structure and melting point of the compound. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of a substituted pyrido[3,4-d]pyrimidine under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
Substituted pyrido[3,4-d]pyrimidine test substance
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the test substance at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to a suitable concentration for UPLC-MS/MS analysis.
-
Analyze the samples using a validated stability-indicating UPLC-MS/MS method.
-
UPLC-MS/MS Method for Analysis of Degradation Products
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of potential degradants. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation of unknown degradation products.
Visualizations
Caption: Potential degradation pathways for substituted pyrido[3,4-d]pyrimidines.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for poor mass balance in degradation studies.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
overcoming challenges in the sequential functionalization of 4,6-Dichloropyrido[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sequential functionalization of 4,6-dichloropyrido[3,4-d]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: My nucleophilic aromatic substitution (SNAr) on this compound is resulting in a mixture of C4 and C6 substituted products, or the wrong isomer. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in SNAr reactions on dichlorinated pyridopyrimidines is a common challenge. The electronic nature of the pyridopyrimidine ring generally favors nucleophilic attack at the C4 position. However, several factors can influence this selectivity.
Possible Causes and Solutions:
-
Steric Hindrance: While electronics favor C4 attack, a bulky nucleophile might face steric hindrance, leading to a loss of selectivity.
-
Solution: If possible, consider using a less sterically demanding nucleophile.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the desired regioisomer, or it can provide enough energy to overcome the activation barrier for the less favored pathway, resulting in a mixture.
-
Solution: Try lowering the reaction temperature. This will favor the kinetically controlled product, which is often the more regioselective outcome.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the nucleophile.
-
Solution: Screen a range of solvents with varying polarities (e.g., DMF, DMSO, THF, 1,4-dioxane). Aprotic polar solvents are commonly used for SNAr reactions.
-
-
Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities.
-
Solution: If applicable to your synthetic route, consider changing the type of nucleophile (e.g., using a thiol instead of an alcohol).
-
Troubleshooting Flowchart for SNAr Regioselectivity
Caption: Troubleshooting decision tree for poor SNAr regioselectivity.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am getting low or no yield in my Suzuki-Miyaura or Buchwald-Hartwig amination reaction with a 4-chloro-6-substituted-pyrido[3,4-d]pyrimidine intermediate. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions with nitrogen-containing heterocycles like pyrido[3,4-d]pyrimidines are a frequent problem. The nitrogen atoms in the ring system can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]
Possible Causes and Solutions:
-
Inappropriate Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] Standard ligands may not be effective for electron-deficient and potentially coordinating substrates.
-
Solution: For Suzuki-Miyaura couplings, consider using sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr, which have been shown to promote C4-selective coupling on related dichloropyridines.[3] For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos are often effective.[4][5]
-
-
Incorrect Base: The base plays a crucial role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[1] A base that is too strong or too weak can be detrimental.
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants.
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress over time using TLC or LC-MS.
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precursor | Pd(OAc)2, Pd2(dba)3 | Pd(OAc)2, Pd2(dba)3 |
| Recommended Ligands | SPhos, XPhos, IPr (NHC ligand) | Xantphos, RuPhos, BrettPhos |
| Bases | K3PO4, K2CO3, Cs2CO3 | NaOt-Bu, KOt-Bu, LHMDS, Cs2CO3 |
| Solvents | 1,4-Dioxane, Toluene, DME, THF/H2O | Toluene, 1,4-Dioxane, THF |
| Typical Temp. | 80-120 °C | 80-110 °C |
| Caption: Recommended starting conditions for cross-coupling optimization. |
Issue 3: Formation of Di-substituted Byproducts
Question: I am trying to perform a mono-functionalization, but I am observing significant amounts of the di-substituted product. How can I favor mono-substitution?
Answer:
Formation of di-substituted byproducts is common when working with di-halogenated substrates. The mono-substituted product can sometimes be as reactive, or even more reactive, than the starting material.
Possible Causes and Solutions:
-
Stoichiometry of Reagents: Using an excess of the nucleophile or coupling partner will drive the reaction towards di-substitution.
-
Solution: Use a stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the incoming nucleophile or boronic acid.[8]
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the slower, second substitution.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help improve selectivity for the mono-substituted product.[8]
-
-
Slow Addition of Reagent: Adding the nucleophile or coupling partner all at once can lead to high local concentrations, promoting di-substitution.
-
Solution: Use a syringe pump to add the limiting reagent slowly over a period of time. This maintains a low concentration of the reagent, favoring reaction with the more reactive starting material.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorine on this compound is more reactive towards nucleophiles?
A1: In general, for nucleophilic aromatic substitution (SNAr) on related dichloropyrimidine systems, the C4 position is electronically more activated and therefore more reactive towards nucleophilic attack.[8][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the para nitrogen atom (N3).[11] For 2,4-dichloropyrido[3,4-d]pyrimidine, nucleophilic aromatic substitution has been shown to be selective for the 4-position.[12] The same principle is expected to apply to the 4,6-dichloro isomer, making the C4 position the more reactive site.
Q2: How does the order of functionalization (SNAr then cross-coupling vs. cross-coupling then SNAr) affect the outcome?
A2: The order of sequential functionalization is a critical strategic decision.
-
SNAr first: Performing an SNAr at the more reactive C4 position first will yield a 4-substituted-6-chloropyrido[3,4-d]pyrimidine. The electronic nature of the substituent introduced at C4 will then influence the reactivity of the remaining chlorine at C6 for a subsequent cross-coupling reaction. An electron-donating group at C4 will deactivate the ring towards further SNAr but may make the C-Cl bond more susceptible to oxidative addition in a cross-coupling cycle.
-
Cross-coupling first: Palladium-catalyzed reactions can also be regioselective. For instance, specific catalyst systems can direct Suzuki coupling to the C4 position.[3] The resulting 4-aryl-6-chloropyrido[3,4-d]pyrimidine can then undergo a second functionalization at C6 via SNAr or another cross-coupling reaction. The choice of strategy will depend on the desired final product and the compatibility of the functional groups with the reaction conditions.
Q3: What are some common challenges in purifying substituted pyrido[3,4-d]pyrimidine products?
A3: The nitrogen atoms in the pyrido[3,4-d]pyrimidine core make these compounds basic and often quite polar. This can lead to purification challenges.
-
Polarity: Products are often highly polar, leading to difficult separation from polar byproducts or residual base on silica gel chromatography.[8]
-
Low Solubility: Some substituted pyrido[3,4-d]pyrimidines exhibit low solubility, which can lead to product loss during purification and workup.[12]
-
Solution: Use larger volumes of solvent during extraction and chromatography. For recrystallization, a careful screening of solvent systems is necessary to find one that provides good solubility at high temperature and poor solubility at low temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr with an Amine Nucleophile
This protocol describes a general method for the mono-amination at the C4 position.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, NMP, or THF).
-
Reagent Addition: Add the amine nucleophile (1.0-1.1 eq.).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.) to the reaction mixture.[8]
-
Reaction Conditions: Stir the reaction at the desired temperature (start with room temperature and increase if no reaction is observed) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
General Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the C4-arylation of a 4-chloro-6-substituted-pyrido[3,4-d]pyrimidine.
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K3PO4, 2.0-3.0 eq.).
-
Reagent Addition: To the flask, add the 4-chloro-6-substituted-pyrido[3,4-d]pyrimidine (1.0 eq.) and the arylboronic acid or ester (1.1-1.5 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of a 4-chloro-6-substituted-pyrido[3,4-d]pyrimidine.
-
Catalyst Preparation: In a glovebox or a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).[2]
-
Reagent Addition: To the same flask, add the 4-chloro-6-substituted-pyrido[3,4-d]pyrimidine (1.0 eq.) and the amine (1.1-1.2 eq.).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[2]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 100 °C).[2] Monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloropyrido[3,4-d]pyrimidine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridopyrimidines serve as a critical scaffold for the development of novel therapeutic agents and functional materials. The reactivity of substituted pyridopyrimidines, particularly dichlorinated isomers, is of paramount importance for their synthetic elaboration. This guide provides an objective comparison of the reactivity of 4,6-dichloropyrido[3,4-d]pyrimidine and its key isomers, focusing on two of the most synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.
Executive Summary
The positional isomerism of the chlorine atoms and the nitrogen atom within the pyridine ring of dichloropyridopyrimidines significantly influences the electron density distribution and steric environment of the scaffold. This, in turn, dictates the regioselectivity and overall reactivity in common synthetic transformations. Generally, the C4 position in 2,4-dichlorinated pyridopyrimidine systems is the most susceptible to nucleophilic attack due to electronic factors. However, the reactivity of this compound and its isomers is a nuanced interplay of these electronic effects and steric hindrance, leading to distinct reactivity profiles.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for the functionalization of electron-deficient heterocyclic systems. The reactivity of dichloropyridopyrimidine isomers in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
General Reactivity Trend (Qualitative):
The C4 position in 2,4-dichloropyrido[3,2-d]pyrimidine is reported to be more reactive towards nucleophiles.[1] For the symmetrical 4,6-dichloropyrimidine, monoamination can be achieved under catalyst-free conditions at high temperatures.[2] The presence of an amino group at the C2 position in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde still allows for SNAr reactions at the C4 and C6 positions.[3]
Quantitative Comparison of SNAr Reactions:
Direct kinetic or yield comparison under identical conditions for all isomers is not extensively documented in the literature. However, we can compile representative data to illustrate the reactivity differences.
| Isomer | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Amine | Not specified | 4-Amino-2-chloropyrido[3,2-d]pyrimidine | High | [1] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C, 24 h | Mono-aminated product | 60-99 | [2] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | EtOH, reflux, 3 h | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60 | [3] |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents. The reactivity of dichloropyridopyrimidines in this palladium-catalyzed reaction is dependent on the ease of oxidative addition of the C-Cl bond to the palladium catalyst.
General Reactivity Trend (Qualitative):
For 2,4-dichloropyrimidines, the Suzuki coupling generally shows a preference for the C4 position.[4][5] For 4,6-dichloropyrimidines, mono-arylation is also favored.[6] The specific isomer and any additional substituents on the ring can influence the reaction's efficiency and regioselectivity.
Quantitative Comparison of Suzuki-Miyaura Reactions:
| Isomer | Boronic Acid | Catalyst/Ligand/Base/Solvent | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane/H₂O (MW) | 2-Chloro-4-phenylpyrimidine | 81 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/Toluene/Ethanol/H₂O | 2-Chloro-4-phenylpyrimidine | 51 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 5-(4'-phenyl-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | [8] |
| 6-Chloropyrido[2,3-d]pyrimidine | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf)/K₂CO₃ or Cs₂CO₃/1,4-Dioxane/H₂O | 6-Aryl/Heteroaryl-pyrido[2,3-d]pyrimidine | Not specified | [9] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination) of 4,6-Dichloropyrimidines[2]
Materials:
-
4,6-Dichloropyrimidine
-
Adamantane-containing amine (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a glass vial equipped with a magnetic stirrer and a screw cap, combine 4,6-dichloropyrimidine (1.0 mmol), the adamantane-containing amine (1.0 mmol), and finely powdered anhydrous K₂CO₃ (4.0 mmol).
-
Add anhydrous DMF (2-4 mL).
-
Seal the vial and stir the reaction mixture vigorously at 140 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)[4]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).
-
Add a mixture of 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).
-
Purge the vial with an inert gas (e.g., argon or nitrogen).
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Seal the vial and subject the reaction mixture to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.
Caption: Generalized reaction pathways for SNAr and Suzuki-Miyaura coupling.
Conclusion
The reactivity of this compound and its isomers is a critical consideration for the strategic design of synthetic routes toward novel chemical entities. In SNAr reactions, the regioselectivity is highly dependent on the substitution pattern of the pyridopyrimidine core, with the C4 position often being the most reactive in 2,4-dichloro systems. For Suzuki-Miyaura couplings, while the C4 position is also generally favored for initial reaction in 2,4-dichloro isomers, the choice of catalyst, ligand, and reaction conditions plays a pivotal role in achieving high yields and selectivity. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these versatile building blocks. Further quantitative kinetic studies under standardized conditions would be invaluable for a more precise comparison of the reactivity of these important heterocyclic isomers.
References
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Efficacy of Pyrido[3,4-d]pyrimidine and Pyrido[2,3-d]pyrimidine Scaffolds
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of two prominent nitrogen-containing heterocyclic compounds.
The pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Both isomeric ring systems have been extensively investigated as inhibitors of various protein kinases, demonstrating considerable potential in the development of novel therapeutics, particularly in oncology. This guide provides an objective comparison of their biological efficacy, supported by experimental data, to aid researchers in the design and development of next-generation inhibitors.
Comparative Biological Activity
The primary therapeutic application explored for both scaffolds is as anticancer agents, largely through the inhibition of protein kinases critical to cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Pyrido[3,4-d]pyrimidine Derivatives
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated potent antitumor activities. For instance, a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One notable compound from this series exhibited potent inhibition of EGFR and its mutants, with IC50 values in the nanomolar range.[1] Another study highlighted a pyrido[3,4-d]pyrimidine derivative, compound 30 , which showed excellent antitumor activity against MGC803 cells with an IC50 of 0.59 μM.[2] Mechanistic studies revealed that this compound induced apoptosis and inhibited cell migration.[2]
Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold is arguably more extensively studied and forms the core of the FDA-approved CDK4/6 inhibitor, Palbociclib.[3] Numerous studies have reported the potent anticancer activities of this class of compounds. For example, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range against A-549 (lung cancer) and PC-3 (prostate cancer) cells.[4] One derivative, compound 8a , demonstrated potent inhibition of both wild-type EGFR and the T790M mutant, with IC50 values of 0.099 and 0.123 µM, respectively.[4][5] Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of VEGFR-2 and HER-2.[6]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 30 | MGC803 | 0.59 | [2] |
| Compound 42 | EGFR L858R/T790M/C797S | 0.0072 | [1] |
| Compound 10c | Panc1 (KRAS-G12D) | 1.40 | [7] |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 8a | EGFRWT | 0.099 | [4][5] |
| Compound 8a | EGFRT790M | 0.123 | [4][5] |
| Compound 8d | A-549 | 7.23 | [4] |
| Compound 8d | PC-3 | 7.12 | [4] |
| Compound 15f | PC-3 | 0.36 | [8] |
| Compound 15f | A-549 | 0.41 | [8] |
| Compound B1 | EGFR L858R/T790M | 0.013 | [9] |
| PD180970 | Bcr/Abl | 0.0025 | [10] |
| Compound 17a | CDK6 | 0.115 | [11] |
Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives can inhibit EGFR, thereby blocking downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyridopyrimidine derivatives.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their inhibition by pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives can lead to cell cycle arrest and apoptosis.
Caption: Simplified CDK signaling pathway showing inhibition of CDK4/6 by pyridopyrimidine derivatives.
Experimental Protocols
The biological efficacy of these compounds is typically evaluated using a series of in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effect of compounds on cancer cells.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrido[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the effect of the compounds on protein expression and signaling pathways.
Detailed Methodology:
-
Cell Lysis: Cells treated with the test compounds are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated EGFR or total CDK4).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent or fluorescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the signal corresponds to the amount of the target protein.
Conclusion
Both pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds serve as valuable platforms for the development of potent kinase inhibitors with significant anticancer activity. The pyrido[2,3-d]pyrimidine core, in particular, has a clinically validated precedent with Palbociclib. While both isomeric systems have yielded compounds with nanomolar inhibitory activities against key cancer targets like EGFR and CDKs, the breadth of research and the number of highly potent compounds appear to be greater for the pyrido[2,3-d]pyrimidine class.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
Structure-Activity Relationship of 4,6-Disubstituted Pyrido[3,4-d]pyrimidines: A Comparative Guide
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrido[3,4-d]pyrimidines, with a focus on their anticancer properties. The information is targeted towards researchers, scientists, and drug development professionals.
Comparative Biological Activity
Recent studies have explored the potential of 4,6-disubstituted pyrido[3,4-d]pyrimidines as inhibitors of various protein kinases and as antagonists of chemokine receptors. The substitutions at the 4 and 6 positions of the pyridopyrimidine core play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
A series of novel pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anti-tumor activities. The in vitro evaluation of these compounds against various cancer cell lines, such as human gastric cancer (MGC803), has demonstrated promising results. For instance, compound 30 from one study exhibited a potent anti-tumor activity on MGC803 cells with an IC50 value of 0.59 μM[1]. Mechanistic studies revealed that this compound could inhibit cell migration and induce apoptosis by up-regulating the expression of Bid and PARP, and down-regulating the expression of CycD1[1].
Another study focused on developing irreversible EGFR tyrosine kinase inhibitors (EGFR-TKIs) based on the pyrido[3,4-d]pyrimidine scaffold to overcome acquired resistance (EGFR-T790M). The most promising compound, 25h , demonstrated significant inhibitory activity against HCC827 and H1975 cancer cells with IC50 values of 0.025 μM and 0.49 μM, respectively[2]. This compound also showed potent inhibition of EGFRL858R (IC50 = 1.7 nM) and EGFRL858R/T790M (IC50 = 23.3 nM)[2].
The table below summarizes the in vitro anti-proliferative activity of selected 4,6-disubstituted pyrido[3,4-d]pyrimidine derivatives.
| Compound | R4-Substituent | R6-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 30 | Varied aryl/heteroaryl | Varied aryl/heteroaryl | MGC803 | 0.59 | [1] |
| 25h | 2,4-disubstituted aniline | 5-substituted pyridin-2-amino with acrylamide moiety | HCC827 | 0.025 | [2] |
| 25h | 2,4-disubstituted aniline | 5-substituted pyridin-2-amino with acrylamide moiety | H1975 | 0.49 | [2] |
Note: The exact structures for R4 and R6 substituents for compound 30 are detailed in the source publication.
Kinase and Receptor Inhibition
Beyond broad anti-proliferative effects, specific kinase inhibition has been a key area of investigation. For instance, 4,6-disubstituted pyrido[3,2-d]pyrimidines (a related isomer) have been optimized as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in maloney murine leukemia virus kinases (PIMs). Compound 21o in this series showed potent inhibition of MNK1 (IC50 = 1 nM) and MNK2 (IC50 = 7 nM), as well as PIM1 (IC50 = 43 nM)[3].
Furthermore, pyrido[3,4-d]pyrimidines have been explored as inhibitors of Monopolar Spindle Kinase 1 (MPS1). The introduction of a pyrazole substituent at the 4-position of an aniline attached to the core scaffold significantly increased biochemical and cellular potency[4].
In a different therapeutic area, these scaffolds have been investigated as antagonists of the human chemokine receptor CXCR2. SAR studies revealed that a 6-furanyl-pyrido[3,4-d]pyrimidine analog retained antagonistic potency comparable to the initial hit (IC50 = 0.54 µM vs 0.11 µM), whereas the introduction of an amino group at the 6-position resulted in a complete loss of activity[5].
The following table presents the inhibitory activities of selected compounds against specific molecular targets.
| Compound | Scaffold | R4-Substituent | R6-Substituent | Target | IC50 (nM) | Reference |
| 21o | Pyrido[3,2-d]pyrimidine | Varied | Varied | MNK1 | 1 | [3] |
| 21o | Pyrido[3,2-d]pyrimidine | Varied | Varied | MNK2 | 7 | [3] |
| 21o | Pyrido[3,2-d]pyrimidine | Varied | Varied | PIM1 | 43 | [3] |
| 25h | Pyrido[3,4-d]pyrimidine | 2,4-disubstituted aniline | 5-substituted pyridin-2-amino with acrylamide moiety | EGFRL858R | 1.7 | [2] |
| 25h | Pyrido[3,4-d]pyrimidine | 2,4-disubstituted aniline | 5-substituted pyridin-2-amino with acrylamide moiety | EGFRL858R/T790M | 23.3 | [2] |
| 17b | Pyrido[3,4-d]pyrimidine | Varied | 6-furanyl | CXCR2 | 540 | [5] |
Experimental Protocols
The biological evaluation of these compounds involved a variety of standard and specialized assays. Below are the methodologies for some of the key experiments.
MTT Assay for Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MGC803, HCC827, H1975) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Kinase Inhibition Assay
The inhibitory activity against specific kinases (e.g., EGFR, MNK, PIM) was evaluated using in vitro kinase assays.
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP was prepared in a kinase reaction buffer.
-
Inhibitor Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis
Western blotting was used to investigate the effect of the compounds on the expression levels of specific proteins in signaling pathways.
-
Cell Lysis: Treated and untreated cells were harvested and lysed in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bid, PARP, CycD1, p-EGFR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
General SAR of 4,6-Disubstituted Pyrido[3,4-d]pyrimidines
The following diagram illustrates the general structure-activity relationships for the 4,6-disubstituted pyrido[3,4-d]pyrimidine scaffold based on the reviewed literature.
A summary of the Structure-Activity Relationships.
Experimental Workflow for SAR Studies
The diagram below outlines the typical experimental workflow followed in the structure-activity relationship studies of novel pyrido[3,4-d]pyrimidine derivatives.
A typical workflow for SAR studies.
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Promise of Pyrido[3,4-d]pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer mechanisms of pyrido[3,4-d]pyrimidine derivatives against established cancer therapies. Supported by experimental data, this document delves into their performance, outlines key experimental protocols, and visualizes the intricate signaling pathways they modulate.
Pyrido[3,4-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with potent anti-cancer properties. Their mechanism of action often involves the modulation of critical cellular processes such as cell cycle progression and apoptosis, primarily through the inhibition of key kinases implicated in tumor growth and survival. This guide offers an objective analysis of their efficacy, drawing comparisons with standard-of-care chemotherapeutic agents.
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of various pyrido[3,4-d]pyrimidine and related pyridopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below in comparison to standard chemotherapeutic drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 30 (Pyrido[3,4-d]pyrimidine derivative) | MGC803 (Gastric) | 0.59 | Induces apoptosis, down-regulates Cyclin D1, up-regulates Bid and PARP | [1] |
| Compound 8a (Pyrido[2,3-d]pyrimidine derivative) | A-549 (Lung) | 16.2 | EGFR Inhibitor | [2] |
| PC-3 (Prostate) | 7.98 | [2] | ||
| Compound 8d (Pyrido[2,3-d]pyrimidine derivative) | A-549 (Lung) | 7.23 | EGFR Inhibitor | [2] |
| PC-3 (Prostate) | 7.12 | [2] | ||
| Compound 5a (Cyanopyridone derivative) | MCF-7 (Breast) | 1.77 | Dual VEGFR-2/HER-2 Inhibitor | [3] |
| HepG2 (Liver) | 2.71 | [3] | ||
| Compound 5e (Cyanopyridone derivative) | MCF-7 (Breast) | 1.39 | Dual VEGFR-2/HER-2 Inhibitor | [3] |
| HepG2 (Liver) | 10.70 | [3] | ||
| Compound 4 (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | 0.57 | PIM-1 Kinase Inhibitor | [4][5] |
| HepG2 (Liver) | 1.13 | [4][5] | ||
| Compound 11 (Pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | 1.31 | PIM-1 Kinase Inhibitor | [4][5] |
| HepG2 (Liver) | 0.99 | [4][5] | ||
| Doxorubicin | HepG-2 (Liver) | ~0.3-0.6 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
| HCT-116 (Colon) | ~5.9-12.8 | [6] | ||
| PC-3 (Prostate) | ~5.47-6.8 | [6] | ||
| Taxol | MCF-7 (Breast) | 8.48 | Microtubule Stabilization | [3] |
| HepG2 (Liver) | 14.60 | [3] | ||
| Erlotinib | A-549 (Lung) | 6.53 | EGFR Tyrosine Kinase Inhibitor | [2] |
| PC-3 (Prostate) | 11.05 | [2] |
Key Anti-Cancer Mechanisms and Signaling Pathways
Pyrido[3,4-d]pyrimidine derivatives exert their anti-cancer effects through multiple mechanisms, primarily by targeting signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
A fundamental mechanism of action for many pyrido[3,4-d]pyrimidine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key apoptotic proteins. For instance, some derivatives have been shown to up-regulate the expression of pro-apoptotic proteins like Bid and lead to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[1]
Caption: Induction of apoptosis by a pyrido[3,4-d]pyrimidine derivative.
Cell Cycle Arrest
Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by down-regulating the expression of cyclins, such as Cyclin D1, which are critical for the G1/S phase transition.[1]
Caption: Inhibition of cell cycle progression.
Kinase Inhibition
A significant number of pyrido[3,4-d]pyrimidine and related derivatives function as kinase inhibitors. By blocking the activity of specific kinases that are often overactive in cancer, these compounds can disrupt the signaling pathways that drive tumor growth.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Small molecule inhibitors, including some pyridopyrimidine derivatives, compete with ATP to bind to the intracellular kinase domain of EGFR, thereby blocking its signaling cascade.[7][8][9][10]
Caption: EGFR signaling pathway inhibition.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion, migration, and invasion. Its aberrant activation is linked to cancer progression and metastasis.[11][12][13][14][15]
Caption: Src kinase signaling pathway inhibition.
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis. Its inhibition can lead to cell cycle arrest and promote programmed cell death.[16][17][18][19][20]
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. mdpi.com [mdpi.com]
- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 13. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src family kinase - Wikipedia [en.wikipedia.org]
- 16. PIM1 - Wikipedia [en.wikipedia.org]
- 17. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
A Researcher's Guide to Spectroscopic Analysis for Structural Confirmation of Reaction Products
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a reaction product's structure is a critical step. Spectroscopic analysis provides a powerful suite of tools for this purpose, each offering unique insights into the molecular architecture of a compound. This guide offers a comparative overview of four major spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present a side-by-side look at their performance, detailed experimental protocols, and how they can be synergistically employed for comprehensive structural elucidation.
Comparative Performance of Spectroscopic Techniques
The choice of spectroscopic method often depends on the specific information required, the nature of the analyte, and the desired sensitivity. The following table summarizes the key performance characteristics of each technique.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Primary Information | Detailed 3D molecular structure, connectivity of atoms, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups | Presence of conjugated systems and chromophores |
| Sensitivity | Low (micromolar to millimolar) | High (picomolar to femtomolar) | Moderate (milligram to microgram) | Moderate to high (micromolar to nanomolar) |
| Resolution | Very high | Very high | Moderate | Low |
| Sample Requirements | 1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR in 0.6-0.7 mL of deuterated solvent | Nanogram to picogram quantities | ~1 mg sample mixed with ~100-200 mg KBr for pellets | Dilute solutions (typically in the micromolar range) |
| Typical Application | Complete structure elucidation of pure compounds | Determining molecular formula and identifying known compounds by fragmentation | Identifying functional groups present in a molecule | Quantifying concentration and studying electronic transitions |
The Workflow of Structural Confirmation
The process of confirming the structure of a reaction product typically involves a multi-pronged approach, often starting with techniques that provide broad characterization and moving towards more detailed structural analysis.
Information from Different Spectroscopic Techniques
Each spectroscopic technique provides a unique piece of the structural puzzle. Understanding what information each technique yields is crucial for an efficient and accurate structure determination process.
Complementary Nature of Spectroscopic Techniques
While each technique is powerful on its own, their true strength lies in their combined use. The data from one technique can help to interpret the data from another, leading to a more confident structural assignment.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are step-by-step protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR
Objective: To obtain a proton NMR spectrum to determine the number and types of hydrogen atoms and their connectivity.
Methodology:
-
Sample Preparation:
-
Weigh 1-5 mg of the purified reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid overwhelming the sample signal.
-
Transfer the solution to a clean, unscratched 5mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the ¹H nucleus.
-
Set the acquisition parameters, including the number of scans (typically 8
-
A Comparative Guide to Alternative Heterocyclic Scaffolds for Monopolar Spindle 1 (Mps1) Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrido[3,4-d]pyrimidine and its Bioisosteric Alternatives as Mps1 Kinase Inhibitors, Supported by Experimental Data.
The 4,6-dichloropyrido[3,4-d]pyrimidine scaffold serves as a crucial starting point for the synthesis of potent kinase inhibitors, particularly targeting Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2] This guide provides a comparative analysis of the pyrido[3,4-d]pyrimidine scaffold and its alternative heterocyclic bioisosteres, including pyrazolo[3,4-d]pyrimidines, pyrrolopyrimidines, and quinazolines, in the context of Mps1 inhibition. The comparison is based on publicly available experimental data to aid researchers in the strategic design of novel Mps1 inhibitors.
Performance Comparison of Mps1 Inhibitor Scaffolds
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds from each scaffold against Mps1 kinase. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, assay conditions are provided where available to ensure a more informed assessment.
Table 1: Pyrido[3,4-d]pyrimidine Scaffold
| Compound | Mps1 IC50 (nM) | Assay Conditions | Reference |
| Compound 24c | 8 | Caliper-based mobility shift assay, 10 µM ATP | [3] |
| BOS172722 | 11 | In vitro kinase assay | [4] |
| Compound 36 | < 3.1 | Caliper-based mobility shift assay, 10 µM ATP | [5] |
Table 2: Pyrazolo[3,4-d]pyrimidine Scaffold
| Compound | Mps1 IC50 (nM) | Assay Conditions | Reference |
| Compound 31 | 2.596 | Not specified | [6][7] |
| Compound 17m | 17-35 (PKD) | Not specified (PKD inhibitor) | [8] |
| Compound 11 | 7.95 (BTK) | Not specified (BTK inhibitor) | [9] |
Note: Data for Mps1 inhibition with the pyrazolo[3,4-d]pyrimidine scaffold is less prevalent in the direct search results. The table includes data for inhibitors of other kinases to illustrate the scaffold's potential, as it is a known bioisostere of the purine core of ATP.[5][9]
Table 3: Pyrrolopyrimidine Scaffold
| Compound | Mps1 IC50 (nM) | Assay Conditions | Reference |
| Compound 65 (CCT251455) | 40 | In vitro kinase assay | [10][11] |
| Compound 1 | 356 | In vitro kinase assay | [12] |
| Compound 13 | 809 | In vitro kinase assay | [12] |
| Mps1-IN-1 | 367 | Lanthascreen in vitro kinase assay, 1 µM ATP | [13] |
Table 4: Quinazoline Scaffold
| Compound | Mps1 IC50 (nM) | Assay Conditions | Reference |
| Lead Compound | Single-digit nM | Not specified | [14] |
| BPR1K871 | 19 (FLT3), 22 (AURKA) | Not specified (FLT3/AURKA inhibitor) | [15] |
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Mps1 in the spindle assembly checkpoint and a general workflow for the evaluation of Mps1 inhibitors.
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: General Experimental Workflow for Mps1 Inhibitor Development.
Detailed Experimental Protocols
A comprehensive evaluation of kinase inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of Mps1 inhibitors.
In Vitro Mps1 Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test compounds (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, Mps1 substrate, and the diluted test compounds.
-
Initiate Reaction: Add the recombinant Mps1 kinase to initiate the reaction, followed by the addition of ATP to start the kinase reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16][17][18]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Materials:
-
Cultured cells (e.g., HCT116)
-
Test compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Mps1
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for Mps1.
-
Data Analysis: Quantify the band intensities for Mps1 at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[2][19][20]
Conclusion
The pyrido[3,4-d]pyrimidine scaffold has proven to be a valuable core for the development of potent Mps1 kinase inhibitors. However, alternative heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, pyrrolopyrimidines, and quinazolines offer promising avenues for lead optimization, potentially providing advantages in terms of selectivity, physicochemical properties, and novel intellectual property. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to objectively compare these scaffolds and to facilitate the design and evaluation of the next generation of Mps1 inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of nonacidic quinazolinone inhibitors of human microsomal prostaglandin synthase 1 (mPGES 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carnabio.com [carnabio.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrido[3,4-d]pyrimidine Compounds: A Comparative Guide to In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel pyrido[3,4-d]pyrimidine compounds, summarizing their performance with supporting experimental data from recent studies. These compounds are emerging as promising candidates in oncology, particularly as kinase inhibitors.
Executive Summary
Pyrido[3,4-d]pyrimidines are a class of heterocyclic compounds demonstrating significant potential as anti-cancer agents. Recent research highlights their efficacy in inhibiting key signaling pathways involved in tumor growth and survival. This guide focuses on a comparative analysis of their in vitro cytotoxicity against various cancer cell lines and their in vivo anti-tumor activity in preclinical models. The data presented herein aims to facilitate the evaluation and selection of promising lead compounds for further development.
In Vitro Performance Comparison
The in vitro activity of novel pyrido[3,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds, showcasing their potency and selectivity.
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 30 | Not specified | MGC803 (Gastric Cancer) | 0.59 | [1] |
| Compound 25h | EGFR (L858R/T790M) | HCC827 (NSCLC) | 0.025 | [2] |
| H1975 (NSCLC) | 0.49 | [2] | ||
| Unnamed | EGFR, c-ErbB-2 | BT474 (Breast Cancer) | 0.0001 | [3] |
Key Findings from In Vitro Studies:
-
Potent Cytotoxicity: Several pyrido[3,4-d]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2][3]
-
Targeted Activity: A significant number of these compounds are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms like L858R and T790M, which are associated with non-small cell lung cancer (NSCLC).[2][3]
-
Mechanism of Action: Mechanistic studies indicate that these compounds can induce apoptosis and inhibit cell migration in cancer cells. For instance, compound 30 was shown to up-regulate the expression of pro-apoptotic proteins like Bid and PARP, while down-regulating the cell cycle protein Cyclin D1.[1]
In Vivo Efficacy and Pharmacokinetics
Preclinical evaluation in animal models provides crucial insights into the therapeutic potential of these novel compounds. The following table summarizes available in vivo data.
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Compound 25h | HCC827 Xenograft (Mice) | NSCLC | 50 mg/kg | Remarkable inhibition of cancer growth | [2][4] |
| Unnamed | BT474 Xenograft (Mice) | Breast Cancer | 10 mg/kg BID (20 days) | Complete tumor inhibition | [3] |
| MD-39-AM | Rats | N/A (Pharmacokinetics) | 6-24 mg/kg (IV & Oral) | ~90% oral bioavailability | [5] |
Key Findings from In Vivo Studies:
-
Significant Tumor Growth Inhibition: In vivo studies using xenograft models have demonstrated the ability of pyrido[3,4-d]pyrimidine compounds to significantly inhibit tumor growth.[2][3][4]
-
Oral Bioavailability: Preliminary pharmacokinetic studies on a pyridopyrimidine derivative suggest good oral bioavailability, a desirable property for clinical drug candidates.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking of Pyrido[3,4-d]pyrimidine-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrido[3,4-d]pyrimidine-based inhibitors through molecular docking studies. It provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
The pyrido[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of targeted cancer therapies. Its derivatives have shown significant inhibitory activity against a range of protein kinases crucial in cancer progression. This guide synthesizes data from multiple studies to present a comparative analysis of their performance, focusing on their interactions with key oncogenic proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities and molecular docking scores of various pyrido[3,4-d]pyrimidine and structurally related pyrido-pyrimidine derivatives against key cancer targets. Lower IC50 values and more negative docking scores indicate higher potency and stronger predicted binding affinity, respectively.
Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives against EGFR
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 25h | EGFR L858R/T790M | 0.0233 | - | [1] |
| 25h | EGFR L858R | 0.0017 | - | [1] |
| 25h | Proliferation | 0.49 | H1975 | [1] |
| 25h | Proliferation | 0.025 | HCC827 | [1] |
| 8a | EGFR WT | 0.099 | - | [2] |
| 8a | EGFR T790M | 0.123 | - | [2] |
| 8a | Proliferation | 7.98 | PC-3 | [2] |
| 14d | EGFR WT | 56.02 | - | [3][4] |
| 14d | Proliferation | 3.97 | HCT-116 | [3][4] |
Table 2: Inhibitory Activity of Pyrido-pyrimidine Derivatives against VEGFR-2
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 5e | VEGFR-2 | 0.124 | - | [5] |
| 5a | VEGFR-2 | 0.217 | - | [5] |
| 10 | VEGFR-2 | 0.12 | - | [6] |
| 8 | VEGFR-2 | 0.13 | - | [6] |
| 9 | VEGFR-2 | 0.13 | - | [6] |
| 15 | VEGFR-2 | 0.0787 | - | [7] |
Table 3: Comparative Molecular Docking Scores
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Software | Reference |
| 10k | KRAS-G12D (7RPZ) | Not specified | Sybyl 2.0 | [8][9] |
| 10c | KRAS-G12D (7RPZ) | Not specified | Sybyl 2.0 | [8][9] |
| BOS172722 | Mps1 | Not specified | - | [10][11] |
| 8a | EGFR WT (4HJO) | Not specified | - | [2] |
| 8a | EGFR T790M (3W2O) | Not specified | - | [2] |
| 5a | VEGFR-2 | Not specified | - | [5] |
| 5e | VEGFR-2 | Not specified | - | [5] |
Experimental Protocols: A Closer Look at the Methodology
The following is a generalized protocol for molecular docking studies of pyrido[3,4-d]pyrimidine-based inhibitors, synthesized from methodologies reported in the cited literature.[8][10][12]
1. Protein Preparation:
-
Receptor Selection: The crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools).
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrido[3,4-d]pyrimidine derivatives are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., OPLS_2005) to obtain a stable conformation.
-
Ligand Properties: Ionization states are generated at a physiological pH range, and Gasteiger charges are computed.
3. Molecular Docking:
-
Grid Generation: A docking grid is defined around the active site of the target protein, typically centered on the co-crystallized ligand or key active site residues. The grid box size is set to be large enough to accommodate the ligand and allow for conformational sampling.
-
Docking Simulation: The prepared ligands are docked into the defined grid of the receptor using a docking program such as AutoDock Vina or GLIDE. The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
Scoring: The binding poses are evaluated and ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol).
4. Analysis of Results:
-
Binding Affinity: The docking results are ranked based on the predicted binding affinity (docking score).
-
Binding Pose and Interactions: The top-ranked binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of the protein. This analysis provides insights into the molecular basis of inhibition.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approach, the following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, as well as a typical molecular docking workflow.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: The EGFR signaling pathway and the point of inhibition.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Synthetic Edge: 4,6-Dichloropyrido[3,4-d]pyrimidine as a Superior Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of versatile and efficient building blocks. Among these, nitrogen-containing heterocyclic compounds have garnered significant attention due to their prevalence in biologically active molecules. The pyridopyrimidine core, in particular, serves as a privileged scaffold in the design of kinase inhibitors and other targeted therapies. This guide provides a comprehensive comparison of the synthetic advantages of 4,6-dichloropyrido[3,4-d]pyrimidine over other alternative building blocks, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Unveiling the Synthetic Advantages
This compound distinguishes itself as a premier building block in organic synthesis due to its unique reactivity profile. The two chlorine atoms at the 4- and 6-positions serve as excellent leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the facile introduction of diverse substituents, paving the way for the rapid generation of compound libraries for drug discovery.
One of the key advantages of the 4,6-dichloro isomer lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This regioselectivity allows for a controlled, stepwise introduction of different nucleophiles, a feature that is highly desirable for creating complex molecular architectures with precise structure-activity relationships (SAR).
Comparative Analysis with Alternative Building Blocks
To objectively assess the synthetic utility of this compound, a comparison with other commonly used dichlorinated heterocyclic building blocks is essential. Here, we compare its performance in key synthetic transformations against 2,4-dichloropyrido[3,4-d]pyrimidine and 2,4-dichloropyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity and regioselectivity of this reaction are highly dependent on the position of the leaving groups and the electronic nature of the heterocyclic core.
Data Presentation: Comparison of Yields in Mono-amination Reactions
| Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Morpholine | K₂CO₃, DMF, 140 °C, 24 h | ~85% (mono-substituted) | [1] |
| 2,4-Dichloropyrimidine | Diethylamine | iPrNEt, CHCl₃, 40 °C, 3 h | Mixture of C2 and C4 isomers | [2] |
| 2,4-Dichloropyrimidine | Triethylamine | iPrNEt, CHCl₃, 40 °C, 3 h | C2-selective substitution | [2] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | EtOH, reflux, 3 h | 20-85% (mono-substituted) | [3] |
Key Findings:
-
This compound demonstrates good yields for mono-amination, showcasing its utility in stepwise synthesis.[1]
-
The regioselectivity of SNAr on 2,4-dichloropyrimidine is highly sensitive to the nature of the nucleophile and substituents on the pyrimidine ring, often leading to mixtures of isomers or selective substitution at the C2 or C4 position.[2][4] This unpredictability can complicate synthetic routes.
-
In contrast, the distinct electronic environment of the C4 and C6 positions in this compound generally allows for more predictable regioselective reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The efficiency of this reaction with dichlorinated heterocycles is crucial for the synthesis of biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.
Data Presentation: Comparison of Yields in Mono-arylation Suzuki Coupling
| Building Block | Boronic Acid | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 70-80 °C | 60% | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C (MW), 15 min | 81% | [6] |
| 2,4-Dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ (0.5 mol%) | 1,4-Dioxane/H₂O, 100 °C (MW), 15 min | Good to excellent | [6] |
Key Findings:
-
While 2,4-dichloropyrimidine shows excellent yields in microwave-assisted Suzuki couplings, the reactions often favor mono-substitution at the more reactive C4 position.[6] Achieving di-substitution can require a second, separate reaction.
-
The reactivity of 4,6-dichloropyrimidine derivatives in Suzuki coupling also allows for the formation of mono- and di-arylated products, providing flexibility in molecular design.[5] The ability to perform sequential, distinct cross-coupling reactions at the C4 and C6 positions of this compound is a significant advantage for creating diverse chemical entities.
Experimental Protocols
To provide practical guidance for researchers, detailed experimental protocols for key synthetic transformations involving this compound and a comparative building block are presented below.
Protocol 1: Mono-amination of this compound
Objective: To synthesize 4-amino-6-chloro-pyrido[3,4-d]pyrimidine derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).
-
Add anhydrous potassium carbonate (2.0 mmol).
-
Under an inert atmosphere, add anhydrous DMF (10 mL) to the flask.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Protocol 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)
Objective: To synthesize 4-aryl-2-chloro-pyrimidines via a regioselective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid of choice
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water, deionized
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), and potassium carbonate (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and purge with argon.
-
Place the vial in the microwave synthesizer and irradiate at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-pyrimidine.[6]
Visualization of Relevant Signaling Pathways
The synthetic utility of this compound is particularly evident in its application as a scaffold for inhibitors of critical cellular signaling pathways implicated in cancer, such as the KRAS and PI3K/Akt/mTOR pathways.
KRAS Signaling Pathway
The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS, particularly at the G12 position, lock the protein in its active state, leading to uncontrolled cell proliferation. Covalent inhibitors that target the mutant cysteine in KRAS G12C have emerged as a promising therapeutic strategy. The pyridopyrimidine scaffold is a core component of several KRAS G12C inhibitors.
Caption: KRAS signaling pathway and the mechanism of action of pyridopyrimidine-based KRAS G12C inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for drug development. Pyridopyrimidine derivatives have been successfully developed as potent inhibitors of PI3K and/or mTOR.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Target Selectivity of Kinase Inhibitors: A Comparative Guide to Pyrido[3,4-d]pyrimidine and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of such targeted agents. This guide provides a comparative analysis of the target selectivity of kinase inhibitors derived from the 4,6-disubstituted pyrimidine core, a close structural relative of the pyrido[3,4-d]pyrimidine system, and discusses the broader selectivity landscape of pyrido[3,4-d]pyrimidine-based inhibitors.
I. Kinase Inhibitors Derived from a 4,6-Dichloropyrimidine Precursor
While specific examples of kinase inhibitors directly synthesized from 4,6-dichloropyrido[3,4-d]pyrimidine are not extensively documented in readily available literature, a closely related series of 4,6-disubstituted pyrimidine derivatives has been developed and evaluated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). These compounds originate from the versatile starting material, 4,6-dichloropyrimidine.
A. Profile of 4,6-Disubstituted Pyrimidine-Based MARK4 Inhibitors
A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives have been synthesized and assessed for their inhibitory activity against the MARK4 enzyme. The general structure of these compounds features a central pyrimidine core with substitutions at the 4 and 6 positions.
Table 1: In Vitro Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives against MARK4 [1]
| Compound ID | R Group (on sulfonyl) | IC50 (nM) against MARK4 |
| 8 | H | 150 |
| 9 | 4-CH3 | 120 |
| 10 | 4-F | 100 |
| 11 | 4-NO2 | 80 |
| 12 | 4-Cl | 110 |
| 13 | 4-Br | 130 |
| 14 | 4-OCH3 | 160 |
Data presented as the half-maximal inhibitory concentration (IC50).
The data indicates that substitutions on the arylsulfonyl moiety significantly influence the inhibitory potency against MARK4, with the para-nitro substituted compound (11 ) exhibiting the highest activity in this series.[1]
B. Experimental Protocols
Synthesis of 4,6-Disubstituted Pyrimidine Derivatives [1]
The synthesis of the target compounds (8-14) was achieved through a multi-step process:
-
Nucleophilic Aromatic Substitution: 4,6-Dichloropyrimidine was reacted with tert-butoxycarbonyl (Boc)-protected piperazine in the presence of triethylamine in isopropanol to yield the Boc-protected intermediate.
-
Suzuki Coupling: The intermediate from step 1 was then subjected to a Suzuki coupling reaction with a boronic acid derivative.
-
Deprotection: The Boc protecting group was removed.
-
Sulfonylation: The final step involved the reaction with various arylsulfonyl chlorides to yield the target compounds.
In Vitro Kinase Inhibition Assay (MARK4) [1]
The inhibitory activity of the synthesized compounds against the MARK4 enzyme was determined using an ATPase inhibition assay. The assay measures the amount of ATP consumed by the kinase, and the inhibition is calculated as a percentage of the control (enzyme activity without the inhibitor). IC50 values were then determined from the dose-response curves.
II. Target Selectivity of Pyrido[3,4-d]pyrimidine-Based Inhibitors
The pyrido[3,4-d]pyrimidine core has been explored for its potential to yield potent and selective kinase inhibitors. A notable example is a series of inhibitors developed against Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.
A. Profile of Pyrido[3,4-d]pyrimidine-Based Mps1 Inhibitors
A structure-based hybridization approach led to the discovery of potent pyrido[3,4-d]pyrimidine inhibitors of Mps1. One of the optimized compounds, 34h , demonstrated high biochemical potency and cellular activity.[2]
Table 2: Kinase Selectivity Profile of Compound 34h [2]
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Mps1 | >99 | 0.001 |
| TNK2 | >80 | Not Determined |
| JNK1 | >80 | 0.11 |
| JNK2 | >80 | 0.22 |
| LRRK2 | >80 | Not Determined |
Compound 34h exhibited excellent selectivity for Mps1, with over 100-fold and 200-fold selectivity against the closely related kinases JNK1 and JNK2, respectively.[2] This highlights the potential of the pyrido[3,4-d]pyrimidine scaffold to achieve a high degree of target selectivity.
B. Experimental Protocols
Kinase Selectivity Profiling
The kinase selectivity of compound 34h was assessed using a panel of kinase assays.[2] The compound was initially screened at a single concentration (1 µM) against a broad panel of kinases. For kinases showing significant inhibition (typically >80%), full dose-response curves were generated to determine the IC50 values. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
III. Comparative Analysis and Future Directions
The presented data illustrates that both the 4,6-disubstituted pyrimidine and the pyrido[3,4-d]pyrimidine scaffolds serve as valuable starting points for the design of selective kinase inhibitors.
-
The 4,6-disubstituted pyrimidine core, derived from 4,6-dichloropyrimidine, has been successfully utilized to develop potent inhibitors of MARK4. The modular nature of the synthesis allows for fine-tuning of inhibitory activity through systematic structural modifications.
-
The pyrido[3,4-d]pyrimidine scaffold has demonstrated the potential for achieving high target selectivity, as exemplified by the Mps1 inhibitor 34h . This selectivity is crucial for developing safe and effective therapeutic agents.
Future research in this area should focus on expanding the kinase targets for these scaffolds and conducting comprehensive kinome-wide selectivity profiling to fully characterize the on- and off-target activities of newly developed inhibitors. The detailed experimental protocols provided herein offer a foundation for such investigations.
IV. Visualizations
Caption: Workflow for the synthesis and evaluation of 4,6-disubstituted pyrimidine inhibitors.
Caption: General mechanism of action for ATP-competitive kinase inhibitors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,6-Dichloropyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 4,6-Dichloropyrido[3,4-d]pyrimidine. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. The following guidance is based on protocols for structurally similar hazardous compounds and is intended to supplement, not replace, institutional and regulatory requirements.
Disclaimer: Specific safety data sheets (SDS) for this compound were not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards of this compound and to don the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance should be handled with extreme care.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1][2] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1][2] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all applicable regulations.
Experimental Protocol for Neutralization (Hypothetical)
Operational Disposal Plan
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]
-
This compound falls under the category of halogenated organic waste due to the presence of chlorine.[1]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]
-
-
Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
Ensure the container is clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Irritant").[1] Do not use abbreviations or chemical formulas.[1]
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[1]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Utilize secondary containment to capture any potential leaks.[1]
-
-
Final Disposal:
-
The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal plant.[2][3][4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.[2]
-
Empty Container Disposal
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dichloropyrido[3,4-d]pyrimidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4,6-Dichloropyrido[3,4-d]pyrimidine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to familiarize themselves with this guidance before working with this compound.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety data for the closely related and structurally similar compound, 4,6-Dichloropyrimidine, and general best practices for handling chlorinated heterocyclic compounds.[1] It is imperative to treat this compound as a hazardous substance.
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with similar compounds and the corresponding mandatory personal protective equipment.
| Hazard | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[2][3][4] | Chemical-resistant gloves (e.g., Nitrile), disposable Tyvek-type sleeves or a full Tyvek suit, and appropriate protective clothing to prevent skin exposure.[5] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[3][4] | Splash-proof safety goggles and a face shield .[5] |
| Inhalation | May cause respiratory irritation.[6] | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used if engineering controls are not feasible or if exposure limits are exceeded.[5][7] Work should be conducted in a chemical fume hood .[5] |
| Ingestion | Harmful if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
-
Preparation and Engineering Controls :
-
Ensure that a calibrated chemical fume hood is operational and available for use.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of potential exposure.
-
-
Donning PPE :
-
Put on all required personal protective equipment as detailed in the table above.
-
Gloves should be inspected for any signs of damage before use and should be changed regularly, especially if contamination is suspected.[8]
-
-
Handling the Compound :
-
All manipulations of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).
-
Avoid direct contact with the skin, eyes, and clothing.[7] Do not breathe in dust or vapors.[7]
-
-
Storage :
-
Doffing PPE and Decontamination :
Experimental Workflow
A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations.
Caption: Recommended sequence of operations for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated halogenated organic waste container.
-
-
Container Management :
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Store waste containers in a designated and secure area, away from incompatible materials, pending pickup by a certified waste disposal service.
-
-
Final Disposal :
References
- 1. benchchem.com [benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
